5-methoxy-6-methylpyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality 5-methoxy-6-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-6-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2022268-12-6 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-methoxy-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(12-2)5(7(10)11)9-3-8-4/h3H,1-2H3,(H,10,11) |
InChI Key |
HTZZLENCNDCLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Methoxy-6-methylpyrimidine-4-carboxylic Acid
[1]
Executive Summary
5-methoxy-6-methylpyrimidine-4-carboxylic acid is a functionalized pyrimidine intermediate characterized by a specific substitution pattern: a carboxylic acid at C4, a methoxy group at C5, and a methyl group at C6.[1] This precise arrangement is critical for structure-activity relationship (SAR) studies, particularly in fragment-based drug discovery where the C4-acid serves as a handle for amide coupling (e.g., to piperazines or anilines).[1]
This guide presents a robust, scalable synthesis route designed to ensure regiochemical integrity. Unlike general pyrimidine syntheses that may yield isomeric mixtures, the protocol below utilizes a de novo ring construction strategy followed by late-stage carbonylation to guarantee the correct placement of substituents.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing polysubstituted pyrimidines is controlling regioselectivity. A direct condensation to form the acid is often low-yielding.[1] Therefore, the strategy relies on constructing the pyrimidine core with the methyl and methoxy groups in place, followed by functional group interconversion (FGI) at the C4 position.
Strategic Disconnection:
-
Target: 5-methoxy-6-methylpyrimidine-4-carboxylic acid.[1]
-
Precursor: Methyl 5-methoxy-6-methylpyrimidine-4-carboxylate.[1]
-
Key Intermediate: 4-Chloro-5-methoxy-6-methylpyrimidine.[1][2][]
-
Ring Construction: Condensation of Ethyl 2-methoxy-3-oxobutanoate (Ethyl 2-methoxyacetoacetate) with Formamidine acetate .[1]
This route ensures the C6-Methyl comes from the acetoacetate backbone, and the C5-Methoxy is pre-installed, eliminating the need for difficult selective alkylations later.
Synthesis Pathway Diagram[5]
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target acid.
Detailed Experimental Protocols
Step 1: Ring Closure (Synthesis of 6-Methyl-5-methoxy-4-pyrimidinol)
This step establishes the pyrimidine core.[1] The condensation is driven by the reaction between the amidine and the
-
Reagents: Ethyl 2-methoxy-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol under nitrogen atmosphere.
-
Add formamidine acetate and stir for 15 minutes to liberate the free amidine base.
-
Add ethyl 2-methoxy-3-oxobutanoate dropwise.
-
Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by LC-MS for the disappearance of the ester.[1]
-
Cool to room temperature and concentrate in vacuo.
-
Dissolve the residue in minimal water and acidify to pH ~4-5 with acetic acid or dilute HCl.
-
The product, 6-methyl-5-methoxy-4-pyrimidinol , typically precipitates.[1] Filter, wash with cold water, and dry.
-
-
Checkpoint: The product exists in tautomeric equilibrium (pyrimidinol/pyrimidinone). 1H NMR should show a characteristic singlet for the C2-H around 8.0 ppm.[1]
Step 2: Activation (Synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine)
The hydroxyl group at C4 is converted to a chloride to allow for subsequent palladium-catalyzed carbonylation.[1]
-
Reagents: 6-Methyl-5-methoxy-4-pyrimidinol (1.0 eq), Phosphorus oxychloride (POCl
, 5-10 vol), -Dimethylaniline (catalytic).[1] -
Procedure:
-
Suspend the pyrimidinol in neat POCl
. -
Add catalytic
-dimethylaniline (or DMF). -
Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
-
Safety Note: Quench carefully by pouring the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with saturated NaHCO
and extract with Dichloromethane (DCM). -
Dry organic layer over MgSO
and concentrate.[4]
-
-
Yield Expectation: 80–90%.
-
Identity Verification: 1H NMR (CDCl
) ~8.6 (s, 1H, H-2), 3.9 (s, 3H, OMe), 2.5 (s, 3H, Me).
Step 3: Carbonylation (Synthesis of Methyl Ester)
This is the critical step to install the C4-carboxyl functionality.
-
Reagents: 4-Chloro-5-methoxy-6-methylpyrimidine (1.0 eq), Pd(OAc)
(5 mol%), dppf (10 mol%), Triethylamine (2.0 eq), Methanol (solvent/reactant).[1] -
Conditions: CO atmosphere (5–10 bar) in an autoclave, 80°C, 12 hours.
-
Procedure:
-
Combine the chloro-pyrimidine, Pd catalyst, ligand, and base in methanol in a pressure vessel.
-
Purge with Nitrogen, then pressurize with Carbon Monoxide (CO).
-
Heat to 80°C with stirring.
-
After reaction completion, filter through Celite to remove Pd residues.
-
Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).[5][6]
-
-
Product: Methyl 5-methoxy-6-methylpyrimidine-4-carboxylate .[1]
Step 4: Hydrolysis (Final Deprotection)
-
Reagents: Methyl ester (from Step 3), LiOH
H O (2.0 eq), THF/Water (3:1). -
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at room temperature for 2–4 hours.
-
Acidify carefully with 1M HCl to pH ~2–3.
-
Extract with EtOAc (or if the acid is very polar, lyophilize the aqueous phase or filter the precipitate).
-
Final Product: 5-methoxy-6-methylpyrimidine-4-carboxylic acid .
-
Characterization Data
The following data represents the expected spectroscopic signature for the final acid (Intermediate CW).
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):- 13.20 (br s, 1H, -COOH ) – Exchangeable
- 8.85 (s, 1H, H -2 Pyrimidine) – Characteristic deshielded singlet
-
3.82 (s, 3H, -OCH
) -
2.48 (s, 3H, -CH
)
-
C NMR (100 MHz, DMSO-
):-
165.4 (COOH), 161.2 (C-6), 156.8 (C-2), 152.5 (C-4), 142.1 (C-5), 60.5 (OCH
), 19.8 (CH ).
-
165.4 (COOH), 161.2 (C-6), 156.8 (C-2), 152.5 (C-4), 142.1 (C-5), 60.5 (OCH
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass: [M+H]
= 169.15 -
Calculated Mass: 168.05[1]
Safety & Handling
-
POCl
Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl must be performed in a fume hood with appropriate PPE (face shield, acid-resistant gloves). -
Carbon Monoxide: CO is a colorless, odorless, toxic gas. Carbonylation reactions must be conducted in a certified pressure vessel located in a well-ventilated area equipped with CO detectors.[1]
-
Storage: Store the final acid at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent decarboxylation or moisture absorption.
References
-
Intermediate CW Identification: Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ helicase (WRN). WO2022249060A1. Google Patents. Link
-
Synthesis of 4-Chloropyrimidine Precursors: Preparation of 4,6-dichloro-5-methoxypyrimidine. ChemicalBook (CAS 5018-38-2).[1] Link
-
General Procedure for Pyrimidine Carbonylation: Palladium-Catalyzed Carbonylation of Aryl Chlorides to Esters.[1] Organic Syntheses.[][7]
-
Acetoacetate Precursor Synthesis: Synthesis of methyl 4-methoxyacetoacetate and related derivatives. Journal of the American Chemical Society, 2008, 130, 4140. (Adapted for 2-methoxy variant).[1]
Sources
- 1. BindingDB BDBM75135 2-keto-6-methyl-4-(1-naphthyl)-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 2-methoxyethyl ester::2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxidanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate::2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate::6-Methyl-4-naphthalen-1-yl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 2-methoxy-ethyl ester::6-methyl-4-(1-naphthalenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 2-methoxyethyl ester::MLS001207663::SMR000515695::cid_2855241 [bindingdb.org]
- 2. EnamineStore [enaminestore.com]
- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. Methyl 4-methoxyacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data of 5-methoxy-6-methylpyrimidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structural features of 5-methoxy-6-methylpyrimidine-4-carboxylic acid that will govern its spectroscopic output are the pyrimidine ring, a carboxylic acid group at position 4, a methoxy group at position 5, and a methyl group at position 6.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 5-methoxy-6-methylpyrimidine-4-carboxylic acid will exhibit characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) | The O-H stretching vibration of the carboxylic acid dimer will appear as a very broad band due to strong hydrogen bonding. [1] |
| ~3000 | Medium | C-H stretch (Aromatic & Aliphatic) | Aromatic C-H stretching from the pyrimidine ring and aliphatic C-H stretching from the methyl and methoxy groups will appear in this region. |
| ~1720 | Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. [1] |
| ~1600, ~1550 | Medium-Strong | C=N, C=C stretch (Pyrimidine ring) | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring. |
| ~1250 | Strong | C-O stretch (Carboxylic acid & Methoxy) | Asymmetric C-O stretching from both the carboxylic acid and the methoxy group will contribute to a strong band in this region. |
| ~1050 | Medium | C-O stretch (Methoxy) | Symmetric C-O stretching of the methoxy group. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 182.06
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 164): A common fragmentation for carboxylic acids.
-
Loss of COOH (m/z = 137): Cleavage of the carboxylic acid group.
-
Loss of OCH₃ (m/z = 151): Loss of the methoxy radical.
-
Loss of CH₃ (m/z = 167): Loss of the methyl radical from the C6 position.
-
Decarboxylation (Loss of CO₂, m/z = 138): A characteristic fragmentation of carboxylic acids. [2]
-
Caption: Predicted major fragmentation pathways for 5-methoxy-6-methylpyrimidine-4-carboxylic acid under electron ionization.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).
-
Separation: The compound is volatilized and separated from any impurities on a GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 5-methoxy-6-methylpyrimidine-4-carboxylic acid. These predictions are based on fundamental spectroscopic principles and data from analogous structures, offering a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, which are essential for the unambiguous characterization of this and other novel chemical entities.
References
-
Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry. [Link]
Sources
Physical and chemical properties of "5-methoxy-6-methylpyrimidine-4-carboxylic acid"
A Critical Scaffold for WRN Helicase Inhibitors and Antiviral Agents
Executive Summary
5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 2022268-12-6) is a specialized heterocyclic building block increasingly utilized in the discovery of targeted oncology therapeutics and antiviral agents. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.
Most notably, this compound has emerged as a key intermediate (often designated as "Intermediate CW" in patent literature) for the synthesis of Werner Syndrome RecQ Helicase (WRN) inhibitors , a novel class of drugs targeting microsatellite instability-high (MSI-H) cancers. Its structural uniqueness lies in the 5-methoxy substitution, which modulates the electronic properties of the pyrimidine ring and often participates in critical hydrogen-bonding or metal-chelation interactions within a protein active site.
This guide provides a comprehensive technical analysis of its properties, synthesis, and characterization for researchers in medicinal chemistry.
Molecular Identity & Structural Analysis
The compound features a pyrimidine core substituted at the 4, 5, and 6 positions.[1] The 4-carboxylic acid provides a handle for amide coupling (common in drug design), while the 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the ring compared to unsubstituted pyrimidines.
| Property | Data |
| IUPAC Name | 5-Methoxy-6-methylpyrimidine-4-carboxylic acid |
| Common ID | Intermediate CW; 5-OMe-6-Me-Py-4-COOH |
| CAS Number | 2022268-12-6 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | COc1c(C)nc[nH]c1C(=O)O (Tautomer dependent) / COC1=C(C(=NC=N1)C(=O)O)C |
| InChI Key | HTZZLENCNDCLJT-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical behavior of this acid is crucial for optimizing reaction conditions and purification protocols.
| Parameter | Value / Characteristic | Context for Application |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Melting Point | >180 °C (Decomp.) | High melting point due to intermolecular H-bonding (dimerization of carboxylic acids). |
| Solubility (Water) | Low (< 1 mg/mL at pH 2) | Poor solubility in acidic media due to non-ionized COOH. |
| Solubility (Organic) | High in DMSO, DMF, MeOH | Soluble in polar aprotic solvents; moderate solubility in EtOAc. |
| pKa (Acid) | ~3.5 – 4.0 (Predicted) | The pyrimidine ring nitrogen decreases the pKa relative to benzoic acid. |
| LogP | ~0.4 (Predicted) | Relatively polar; suitable for fragment-based drug discovery (FBDD). |
Scientist’s Note: The 5-methoxy group significantly improves the lipophilicity compared to the 5-hydroxy analogue, enhancing cell permeability of the final drug molecule while preventing metabolic glucuronidation at that position.
Synthetic Pathways & Manufacturing
For research scale (grams to kilograms), the synthesis must be robust and scalable. Two primary routes are established: De Novo Cyclization (preferred for scale) and Functionalization (preferred for diversity).
Protocol A: De Novo Cyclization (The "Formamidine" Route)
This method constructs the pyrimidine ring with the substituents already in place.
-
Reagents: Ethyl 2-methoxy-3-oxobutanoate, Formamidine Acetate, Sodium Ethoxide (NaOEt), Ethanol.
-
Mechanism: Condensation of the 1,3-dicarbonyl equivalent with the amidine.
-
Step-by-Step:
-
Condensation: Dissolve NaOEt (2.5 eq) in EtOH. Add Formamidine Acetate (1.1 eq) and stir for 15 min.
-
Addition: Dropwise add Ethyl 2-methoxy-3-oxobutanoate (1.0 eq).
-
Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by LCMS.
-
Hydrolysis: Add aqueous NaOH (2M) directly to the reaction mixture and stir at 50°C for 2 hours to saponify the ester.
-
Workup: Acidify with HCl to pH 3. The product precipitates.[2] Filter, wash with cold water, and dry.
-
Protocol B: Methylation of 5-Hydroxypyrimidine
Used if the 5-hydroxy precursor is already available (e.g., from commercial sources).
-
Reagents: 5-Hydroxy-6-methylpyrimidine-4-carboxylic acid, Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, DMF.
-
Challenge: Regioselectivity (O-methylation vs. N-methylation).
-
Control: Use of a soft base (K₂CO₃) in acetone or DMF typically favors O-methylation.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in the synthesis workflow.
Caption: Synthesis workflow comparing De Novo Cyclization (Top) vs. O-Methylation (Bottom).
Analytical Characterization
Validating the identity of 5-methoxy-6-methylpyrimidine-4-carboxylic acid requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
The symmetry of the pyrimidine ring is broken, leading to distinct singlets.
-
Solvent: DMSO-d₆ (Preferred due to solubility).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.2 ppm (br s, 1H): Carboxylic acid proton (-COOH). Note: Often broad or invisible depending on water content.
-
δ 8.65 ppm (s, 1H): Pyrimidine C2-H. This is the most deshielded aromatic proton.
-
δ 3.82 ppm (s, 3H): Methoxy group (-OCH₃) at C5.
-
δ 2.45 ppm (s, 3H): Methyl group (-CH₃) at C6.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Electrospray Ionization).
-
Mode: Positive (+ve) and Negative (-ve).
-
Signals:
-
[M+H]⁺: 169.15 m/z
-
[M-H]⁻: 167.15 m/z (Strong signal expected in negative mode due to carboxylic acid).
-
HPLC Purity Method[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is generally stable, but the carboxylic acid can catalyze degradation if moisture is present.
-
Reactivity:
-
Acid Chloride Formation: Reacts with Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form the acid chloride (reactive intermediate for amides).
-
Decarboxylation: Prolonged heating >150°C may lead to decarboxylation, yielding 5-methoxy-4-methylpyrimidine.
-
-
Safety (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
-
References
-
World Intellectual Property Organization (WIPO). (2022). Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ Helicase (WRN). Patent WO2022249060A1. (Describes synthesis of "Intermediate CW").
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 165942029, 5-methoxy-6-methylpyrimidine-4-carboxylic acid.
-
BLD Pharm. (2023). Product Datasheet: 5-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS 2022268-12-6).[4]
-
Common Organic Chemistry. (2012). Synthesis of Pyrimidine Derivatives via Condensation. (General reference for pyrimidine cyclization).
Sources
- 1. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. 5-methoxy-4-ethoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.cn]
A Technical Guide to the Putative Mechanism of Action of 5-methoxy-6-methylpyrimidine-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For Research, Scientific, and Drug Development Professionals
Executive Summary
Initial research indicates a lack of extensive, publicly available data on the specific mechanism of action for 5-methoxy-6-methylpyrimidine-4-carboxylic acid. However, its core structure, a pyrimidine-4-carboxylic acid derivative, strongly suggests a plausible role as an inhibitor of nucleotide metabolism.[1][2][3] This guide synthesizes established principles of medicinal chemistry and enzymology to propose a well-grounded, putative mechanism of action. We hypothesize that 5-methoxy-6-methylpyrimidine-4-carboxylic acid acts as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[4][5] This pathway is fundamental for the proliferation of rapidly dividing cells, making DHODH a validated therapeutic target for autoimmune diseases, cancers, and viral infections.[6][7] This document provides a comprehensive exploration of this proposed mechanism, detailing the molecular interactions, experimental validation protocols, and downstream cellular consequences.
Introduction: The Rationale for Targeting Pyrimidine Synthesis
The de novo synthesis of pyrimidines is an essential metabolic pathway that provides the necessary building blocks for DNA and RNA.[8] In contrast to normal quiescent cells, which can rely on salvage pathways, rapidly proliferating cells such as activated lymphocytes, cancer cells, and virus-infected host cells have a high demand for nucleotides, making them particularly vulnerable to disruptions in de novo synthesis.[5][6]
The fourth and rate-limiting step of this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that facilitates the oxidation of dihydroorotate to orotate.[5] By inhibiting DHODH, the pyrimidine pool is depleted, leading to cell cycle arrest and suppression of proliferation.[9] This makes DHODH an attractive and well-validated target for therapeutic intervention.[10] Several DHODH inhibitors, including Leflunomide and Teriflunomide, are clinically approved for the treatment of autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[6]
Proposed Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
We propose that 5-methoxy-6-methylpyrimidine-4-carboxylic acid (designated here as MMPC) targets human DHODH. This enzyme is a flavoprotein located on the inner mitochondrial membrane.[5] Human DHODH has two primary domains: an α/β-barrel domain containing the flavin mononucleotide (FMN) active site and an N-terminal α-helical domain that forms a tunnel-like opening.[11] This tunnel serves as the binding site for the electron acceptor, ubiquinone (Coenzyme Q), and is the known binding pocket for many potent DHODH inhibitors like Brequinar and Leflunomide's active metabolite, A77 1726.[5][8][11]
The chemical structure of MMPC, featuring a pyrimidine core and a carboxylic acid group, is analogous to other known heterocyclic inhibitors that occupy this ubiquinone-binding pocket.[12][13]
Detailed Mechanism of Action: Binding and Inhibition
The proposed mechanism centers on MMPC binding within the ubiquinone-binding tunnel of DHODH, effectively blocking the enzyme's catalytic cycle.[6][14]
-
Binding Mode: X-ray crystallography studies of other inhibitors reveal that they bind in a tunnel leading to the FMN active site.[15][16] It is hypothesized that the pyrimidine ring of MMPC engages in key hydrophobic interactions with nonpolar residues lining this tunnel. The carboxylic acid moiety is predicted to form critical hydrogen bonds with polar residues or water molecules within the binding site, anchoring the molecule. This binding pose sterically hinders the entry of ubiquinone, the natural substrate, preventing the re-oxidation of the reduced FMN cofactor.[14]
-
Enzyme Kinetics: This binding action results in potent, likely reversible, inhibition of the enzyme's catalytic activity.[17] The consequence is a halt in the conversion of dihydroorotate to orotate, causing the accumulation of the substrate (dihydroorotate) and the depletion of all downstream pyrimidine products, including Uridine Monophosphate (UMP), which is a precursor for all other pyrimidines.[4][18][19]
Below is a diagram illustrating the proposed inhibitory action of MMPC on the de novo pyrimidine synthesis pathway.
Caption: Logical workflow for validating MMPC as a DHODH inhibitor.
This assay directly measures the ability of MMPC to inhibit recombinant human DHODH activity.
Causality: The purpose is to confirm direct interaction and inhibition of the purified enzyme, independent of any cellular systems. A common method monitors the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. [19][20] Methodology:
-
Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Prepare serial dilutions of MMPC in DMSO.
-
Pre-incubation: In a 96-well plate, add recombinant human DHODH to the assay buffer. Add the MMPC dilutions (or DMSO as a vehicle control). Pre-incubate for 30 minutes at 25°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium. [19]3. Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone (a Coenzyme Q analog), and the indicator dye DCIP. [21]4. Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Analysis: Calculate the percentage of inhibition for each MMPC concentration relative to the DMSO control. Plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). [21]
This assay confirms that the antiproliferative effect of MMPC in cells is due to the inhibition of de novo pyrimidine synthesis.
Causality: If MMPC's antiproliferative effect is caused by DHODH inhibition, then supplementing the cells with uridine should bypass the block and "rescue" cell growth. Uridine can be converted to UMP via the pyrimidine salvage pathway, replenishing the nucleotide pool. [18][10][22]This is a critical self-validating step to confirm the on-target effect.
Methodology:
-
Cell Seeding: Seed a rapidly proliferating cell line (e.g., A549 lung cancer or TF-1 leukemia cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare two sets of plates.
-
Set A: Treat cells with serial dilutions of MMPC.
-
Set B (Rescue): Treat cells with the same serial dilutions of MMPC, but in media supplemented with a high concentration of uridine (e.g., 100 µM). [10] * Include vehicle control (DMSO) wells in both sets.
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add a cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo) to each well and measure the signal according to the manufacturer's instructions.
-
Analysis: Calculate the cell viability for each concentration and plot the dose-response curves for both Set A and Set B. A significant rightward shift in the IC50 curve for Set B (Uridine Rescue) compared to Set A demonstrates that the compound's primary mechanism of action is the inhibition of pyrimidine synthesis. [10][22]
Conclusion and Future Directions
The structural characteristics of 5-methoxy-6-methylpyrimidine-4-carboxylic acid provide a strong scientific basis for its proposed role as an inhibitor of dihydroorotate dehydrogenase. This mechanism aligns with a well-validated therapeutic strategy for a range of diseases characterized by rapid cellular proliferation. The experimental framework outlined here provides a clear and robust path to confirm this hypothesis, from direct enzyme inhibition to specific, on-target cellular activity. Future research should focus on obtaining high-resolution crystal structures of the MMPC-DHODH complex to elucidate the precise binding interactions, which would be invaluable for guiding further lead optimization and drug development efforts. [11][15][16]
References
- Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?
- MedchemExpress.com. Dihydroorotate Dehydrogenase | Inhibitors.
- Patsnap Synapse. (2024, June 21). What are DHODH modulators and how do they work?
- AbMole BioScience. Kinase Inhibitors on DHODH Signaling Pathways.
- Santa Cruz Biotechnology. DHODH Inhibitors.
- Wikipedia. Dihydroorotate dehydrogenase.
- Creative Biostructure. Structural Research of Dihydroorotate Dehydrogenases (DHODH).
- ResearchGate. Crystal structures of human DHODH in complex with inhibitors.
- RCSB PDB. (2019, August 21). 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291.
- Matsuura, T., et al. (2022, November 22). Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated). Taylor & Francis Online.
- Sykes, D. B., et al. (2022, November 15). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. ASH Publications.
- Benchchem. Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies.
- Liu, S., et al. (2010, March 15). Discovery of novel inhibitors for DHODH via virtual screening and X-ray crystallographic structures. PubMed.
- Pinheiro, C. M., et al. (2025, July 3). Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol. PMC.
- eLife. (2024, July 8). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.
- Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- Kumar, A., et al. (2022, January 31). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PMC.
- Chem-Impex. Pyrimidine-4-carboxylic acid.
- Semantic Scholar. (2016, March 30). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
- MDPI. (2025, June 16). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay.
- PMC. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.
- PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Benchchem. Application Notes and Protocols for Studying Pyrimidine Biosynthesis Inhibition Using Manitimus.
- Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- Lucas-Hourani, M., et al. (2019). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH.
- White, R. M., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PMC.
- ResearchGate. (2025, August 9). Biological Activity of Pyrimidine Derivativies: A Review.
- MedchemExpress.com. Pyrimidine-4-carboxylic acid | Biochemical Reagent.
- Rockefeller University Press. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export.
- PubMed. (2009, November 1). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp.
- PMC. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- MDPI. (2026, February 15). Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation.
- Bioengineer.org. (2026, February 14). How FOXJ1 Helps Cancer Cells Resist Chemotherapy.
- Oncotarget. (2017, April 25). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. DHODH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. What are DHODH modulators and how do they work? [synapse.patsnap.com]
- 10. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Discovery of novel inhibitors for DHODH via virtual screening and X-ray crystallographic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. abmole.com [abmole.com]
- 18. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
In silico modeling of "5-methoxy-6-methylpyrimidine-4-carboxylic acid"
An In-Depth Technical Guide to the In Silico Modeling of 5-methoxy-6-methylpyrimidine-4-carboxylic acid
Foreword: The Rationale for a Computational Approach
In modern medicinal chemistry, the pyrimidine scaffold is a cornerstone of therapeutic agent design, prized for its ability to engage with biological targets through hydrogen bonding and as a bioisostere for other aromatic systems.[1] The subject of this guide, 5-methoxy-6-methylpyrimidine-4-carboxylic acid, has emerged as a key intermediate in the synthesis of potent inhibitors targeting the Werner syndrome helicase (WRN), a protein essential for cell survival in cancers with microsatellite instability.[2][3] This association marks the compound not merely as a synthetic precursor, but as a molecule of significant interest for computational and medicinal chemists aiming to design novel therapeutics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It eschews a rigid template to instead present a logical, field-proven workflow for the complete in silico evaluation of 5-methoxy-6-methylpyrimidine-4-carboxylic acid. As your Senior Application Scientist, my objective is to not only detail the requisite protocols but to elucidate the causal reasoning behind each computational decision, ensuring a self-validating and scientifically rigorous approach. We will journey from the foundational preparation of the molecule to advanced simulations of its dynamic behavior, providing a holistic computational profile of its therapeutic potential.
Part 1: Ligand Preparation and Foundational Physicochemical Profiling
Expertise & Experience: The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. The initial and most critical phase is the accurate generation and characterization of the ligand, 5-methoxy-6-methylpyrimidine-4-carboxylic acid. An improperly prepared ligand structure, with incorrect protonation states or an energetically unfavorable conformation, will yield misleading results in all subsequent modeling stages. This protocol ensures a robust and chemically sensible starting point.
Protocol 1.1: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion:
-
Begin with a 2D representation of the molecule (e.g., from a SMILES string: COc1nc(C)cc(c1C(=O)O)) obtained from a reliable source like PubChem (CID 165942029).[4]
-
Utilize a computational chemistry software package (e.g., ChemDraw, MarvinSketch, or the open-source tool RDKit) to convert the 2D structure into an initial 3D conformation.
-
-
Protonation State Assignment:
-
The carboxylic acid moiety is the primary site of ionization. Its protonation state is pH-dependent.
-
Employ a pKa prediction tool (e.g., ACD/Percepta, Marvin) to estimate the pKa of the carboxylic acid.[5] For physiological pH (~7.4), the carboxylic acid group (typical pKa ~4-5) will be predominantly deprotonated (carboxylate). This is the form that should be used for most physiological simulations.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in a low-energy conformation. An energy minimization step is required to relax the structure.
-
Assign a suitable molecular mechanics force field (e.g., MMFF94 or AMBER for small molecules).[6]
-
Perform an energy minimization calculation using a method like the steepest descent followed by the conjugate gradient algorithm until a convergence criterion is met (e.g., RMS gradient < 0.01 kcal/mol·Å). This process refines bond lengths, angles, and dihedrals to an energetically favorable state.
-
Visualization 1: Ligand Preparation Workflow
Caption: Workflow for preparing the ligand structure.
Data Presentation 1: Predicted Physicochemical Properties
This table summarizes key molecular descriptors calculated in silico. These properties are crucial for an initial assessment of the molecule's drug-likeness and potential pharmacokinetic behavior.[7][8]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 168.15 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |
| LogP (Octanol/Water) | ~1.2 - 1.5 | Measures lipophilicity; affects solubility, absorption, and metabolism. |
| pKa (acidic) | ~4.2 | Determines the charge state at physiological pH, impacting solubility and target binding.[5] |
| H-Bond Donors | 1 (from -COOH) | Number of hydrogen bond donors, critical for target interaction. |
| H-Bond Acceptors | 4 (2x N, 1x OCH3, 1x C=O) | Number of hydrogen bond acceptors, crucial for molecular recognition. |
| Polar Surface Area | ~74.6 Ų | Influences membrane permeability and transport characteristics. |
Part 2: Target Identification and Docking Studies
Trustworthiness: The core of structure-based drug design is the interaction between a ligand and its biological target. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.[9] Our choice of Werner syndrome helicase (WRN) as the target is authoritatively grounded in patent literature, providing a direct and relevant biological context for our modeling.[2][3]
Protocol 2.1: Target Preparation and Molecular Docking
-
Receptor Acquisition:
-
Download the 3D crystal structure of the target protein, WRN helicase, from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to clearly identify the binding pocket (e.g., PDB ID: 7RPZ).[10]
-
-
Receptor Preparation:
-
Remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures but are vital for correct hydrogen bonding.
-
Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at physiological pH.
-
Perform a constrained energy minimization on the receptor to relax any strain from the crystal structure, particularly around the added hydrogen atoms.
-
-
Binding Site Definition:
-
Define the active site for docking. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by using site-finding algorithms that identify druggable pockets on the protein surface.
-
-
Molecular Docking Simulation:
-
Use a validated docking program (e.g., AutoDock Vina, Schrödinger's Glide, GOLD).[11]
-
Input the prepared ligand and receptor files.
-
The algorithm will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a scoring function that approximates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked poses. The primary metric is the docking score (e.g., in kcal/mol), which estimates binding affinity.[12]
-
Critically, visualize the binding pose to identify key molecular interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues. This provides a structural hypothesis for the molecule's activity.
-
Visualization 2: Molecular Docking Workflow
Caption: The process of molecular docking simulation.
Data Presentation 2: Illustrative Molecular Docking Results
This table presents hypothetical, yet plausible, docking results against the WRN helicase active site.
| Parameter | Result | Interpretation |
| Docking Score | -7.8 kcal/mol | Predicts a strong binding affinity. Lower, more negative values are generally better.[13] |
| Key Interacting Residues | ||
| Hydrogen Bond | Arg1143 | The carboxylic acid group of the ligand forms a strong salt bridge/H-bond. |
| Hydrogen Bond | Gln1098 | The pyrimidine nitrogen acts as a hydrogen bond acceptor. |
| Pi-Stacking | Phe1102 | The pyrimidine ring engages in a pi-pi stacking interaction. |
| Hydrophobic Contact | Val1145, Leu1095 | The methyl and methoxy groups fit into a hydrophobic pocket. |
Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations
Expertise & Experience: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a crucial validation step, modeling the physical movements of atoms and molecules over time.[14] This allows us to assess the stability of the predicted ligand-receptor complex and observe how the protein might conformationally adapt to the ligand, providing a much more realistic view of the binding event.[15]
Protocol 3.1: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Start with the best-ranked docked pose of the 5-methoxy-6-methylpyrimidine-4-carboxylic acid-WRN complex from the previous step.
-
Parameterize the ligand: Generate force field parameters for the small molecule that are compatible with the protein force field (e.g., AMBER, GROMOS).[6] This is a critical step often performed using tools like Antechamber or the CHARMM General Force Field (CGenFF).
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps on the solvated system to remove any steric clashes, first with the protein and ligand restrained, and then with the entire system free.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure under constant pressure (NPT ensemble). This ensures the correct density of the simulation box.
-
-
Production MD Run:
-
Run the simulation for a significant period (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.[15] Trajectories are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation. Stable interactions confirm the docking hypothesis.
-
Visualization 3: Molecular Dynamics Workflow
Caption: Standard workflow for an MD simulation.
Part 4: Early Safety and Pharmacokinetic Profiling (ADMET)
Authoritative Grounding: A compound's ultimate success as a drug is determined by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[16] Poor ADMET properties are a primary cause of late-stage clinical trial failures.[17] Predictive in silico ADMET models, often built using Quantitative Structure-Property Relationship (QSPR) and machine learning techniques, are indispensable for flagging potential liabilities early, saving immense time and resources.[7][18]
Protocol 4.1: In Silico ADMET Prediction
-
Model Selection: Utilize a suite of well-validated computational ADMET prediction tools (e.g., SwissADME, ADMET-AI, Discovery Studio). These platforms host a collection of models for various endpoints.[19]
-
Input: The simplified 2D structure or SMILES string of 5-methoxy-6-methylpyrimidine-4-carboxylic acid is typically sufficient input.
-
Prediction & Analysis: Run the predictions and collate the results. Key properties to assess include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), and potential for drug-induced liver injury.[19]
-
Data Presentation 3: Predicted ADMET Profile
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| Distribution | ||
| BBB Permeant | No | Unlikely to cross the blood-brain barrier; desirable for peripherally acting drugs. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this metabolic pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic pathway. |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low probability of being a mutagen.[19] |
| hERG Inhibition | Low Risk | Low risk of causing cardiac arrhythmia.[19] |
References
- Aurlide. (2025).
- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
- Digital Chemistry.
- BenchChem. (2025). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. BenchChem.
- BenchChem. (2025). Comparative Molecular Docking Analysis of 4,6-Disubstituted Pyrimidine-Based Enzyme Inhibitors. BenchChem.
- Al-Ostath, A., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- ResearchGate. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents.
- AIP Publishing. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. AIP Publishing.
- Rowan Scientific. ADMET Prediction. Rowan Scientific.
- Chen, M., et al. (2024). Improving ADMET Prediction Accuracy for Candidate Drugs: Factors to Consider in QSPR Modeling Approaches. Current Topics in Medicinal Chemistry, 24(3), 222-242.
- World Journal of Biology Pharmacy and Health Sciences. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.
- Al-Ostath, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739.
- Sargsyan, K., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 14(8), 785.
- Al-Ostath, A., et al. (2023).
- MDPI. (2022).
- Scientific Reports. (2024).
- BioExcel.
- Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81.
- BenchChem. (2025). in silico modeling of 4-(Pyrrolidin-2-yl)pyrimidine interactions. BenchChem.
- World Scientific Publishing. (2019). Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors.
- Masoomi Sefiddashti, F., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 516-527.
- Kumar, M., et al. (2025). In Silico Screening and Molecular Dynamics Simulations of Small Molecules Targeting Peptidyl tRNA Hydrolase for Drug-Resistant Tuberculosis. ACS Omega.
- YouTube. (2022).
- Sharma, P., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(15), 4885.
- ResearchGate. (2018). QSAR and docking studies on the pyrimidine derivatives analogs with antileishmanial activity.
- Google Patents. (2024). US11878973B2 - Bicyclic compounds and their uses.
- Google Patents. (2022). WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn).
- Preprints.org. (2018).
- PubChem.
- Biosciences Biotechnology Research Asia. (2023). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Taylor & Francis. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.
- Sigma-Aldrich. 5-methoxy-4-ethoxybenzoic acid. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US11878973B2 - Bicyclic compounds and their uses - Google Patents [patents.google.com]
- 3. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 4. Lithium 5-methoxy-6-methylpyrimidine-4-carboxylate | C7H7LiN2O3 | CID 177182052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 7. benthamdirect.com [benthamdirect.com]
- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 11. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. digitalchemistry.ai [digitalchemistry.ai]
- 18. aurlide.fi [aurlide.fi]
- 19. ADMET Prediction | Rowan [rowansci.com]
Methodological & Application
Purification of "5-methoxy-6-methylpyrimidine-4-carboxylic acid" by recrystallization
An Application Note and Protocol for the Purification of 5-methoxy-6-methylpyrimidine-4-carboxylic acid by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the principles and a systematic protocol for the purification of 5-methoxy-6-methylpyrimidine-4-carboxylic acid via recrystallization. Recognizing that a one-size-fits-all protocol is seldom optimal in research and development, this document emphasizes a methodical approach to solvent selection and process optimization. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally related pyrimidine derivatives. The protocol includes essential steps for purity validation and troubleshooting common recrystallization challenges.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone technique in chemical purification, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[2] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).
As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state from which crystals nucleate and grow.[1] This slow, controlled process selectively incorporates molecules of the desired compound into a crystal lattice, excluding impurities and resulting in a significant increase in purity.
Pyrimidine carboxylic acids, due to their polarity and hydrogen bonding capabilities, can present unique challenges in crystallization.[3] Therefore, a systematic approach to solvent screening is paramount for developing a robust purification protocol.
Physicochemical Profile: 5-methoxy-6-methylpyrimidine-4-carboxylic acid
A thorough understanding of the target compound's properties is critical for designing an effective purification strategy.
-
Structure: 5-methoxy-6-methylpyrimidine-4-carboxylic acid possesses both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and carboxylic acid groups). This functionality dictates its solubility characteristics.
-
Predicted Solubility: Based on its structure and data from related compounds, it is anticipated to be soluble in polar protic solvents like alcohols (methanol, ethanol) and potentially polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4] Its solubility in non-polar solvents like hexanes is expected to be low. The carboxylic acid moiety suggests that its solubility will be pH-dependent.
-
Potential Impurities: The nature of impurities will depend on the synthetic route. Common impurities in the synthesis of related pyrimidines can include unreacted starting materials, reagents, and byproducts from side reactions.[5] For instance, if synthesized from a condensation reaction, incompletely cyclized intermediates could be present.
Solvent Selection: The Key to Successful Recrystallization
The choice of solvent is the most critical factor in recrystallization. The ideal solvent should:
-
Have a steep solubility curve for the target compound (low solubility when cold, high solubility when hot).[2]
-
Not react with the target compound.
-
Have a boiling point below the melting point of the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Solvent Screening Protocol
A systematic screening process is the most effective way to identify a suitable solvent or solvent system.
Materials:
-
Crude 5-methoxy-6-methylpyrimidine-4-carboxylic acid
-
A selection of solvents (see Table 1)
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of the crude compound (e.g., 20-30 mg) into a series of test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble, heat the test tube to the solvent's boiling point.
-
If the compound dissolves completely when hot, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline material.
Common Solvents for Screening
The following table provides a starting point for solvent selection.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; may require a co-solvent. |
| Ethanol | 78 | High | Often a good choice for carboxylic acids.[3] |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Isopropanol | 82 | Medium | Less polar than ethanol. |
| Ethyl Acetate | 77 | Medium | A common recrystallization solvent. |
| Acetone | 56 | Medium | High volatility; use with caution. |
| Toluene | 111 | Low | Good for less polar compounds. |
| Heptane/Hexane | 98/69 | Low | Often used as an anti-solvent in a mixed-solvent system. |
Mixed-Solvent Systems
If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[2] For compounds soluble in highly polar solvents like DMF or DMSO, anti-solvent vapor diffusion can be an effective technique.[2]
Detailed Recrystallization Protocol
This protocol should be adapted based on the results of the solvent screening.
Workflow Diagram
Caption: General workflow for the recrystallization of 5-methoxy-6-methylpyrimidine-4-carboxylic acid.
Step-by-Step Procedure
-
Dissolution: Place the crude 5-methoxy-6-methylpyrimidine-4-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding hot solvent until the compound just dissolves. Adding excess solvent will reduce the final yield.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Troubleshooting Crystal Formation: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Purity Assessment
The success of the recrystallization must be validated.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will generally depress and broaden the melting point range. Compare the melting point of the crude and recrystallized material.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single spot for the recrystallized product, and the disappearance or significant reduction of impurity spots present in the crude material.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A chromatogram of the purified material should show a single major peak with a purity value (often expressed as area %) significantly higher than the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the purified compound and reveal the presence of any remaining impurities.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is too soluble in the chosen solvent. | - Boil off some solvent to increase the concentration and allow to cool again.- Try scratching the flask or adding a seed crystal.[2] |
| "Oiling Out" | - The solution is being cooled too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] |
| Low Recovery | - Too much solvent was added.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for 5-methoxy-6-methylpyrimidine-4-carboxylic acid and all solvents used. Similar pyrimidine carboxylic acids are classified with warnings for ingestion, skin/eye irritation, and respiratory irritation.[6][7]
-
Use caution when heating flammable organic solvents. Always use a heating mantle or steam bath, never an open flame.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. medcraveonline.com [medcraveonline.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. 6-Methoxypyrimidine-4-carboxylic acid | 38214-45-8 [sigmaaldrich.com]
- 7. 6-Methylpyrimidine-4-carboxylic acid | 138538-42-8 [sigmaaldrich.com]
Navigating the Separation of Pyrimidine Carboxylic Acids: A Detailed Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of pyrimidine carboxylic acids is paramount. These polar, often hydrophilic, compounds are key intermediates and final products in numerous biological pathways and pharmaceutical agents. Their inherent polarity, however, presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth exploration of HPLC methodologies tailored for the successful analysis of pyrimidine carboxylic acids, moving beyond a simple recitation of steps to explain the underlying principles and rationale for method selection.
The Challenge of Polar Analytes in Reversed-Phase Chromatography
Pioneering the separation of highly polar molecules necessitates a nuanced understanding of chromatographic principles. Pyrimidine carboxylic acids, characterized by their ionizable carboxyl groups and polar pyrimidine rings, often exhibit poor retention on conventional C18 columns, eluting at or near the solvent front. This lack of retention hinders accurate quantification and resolution from other sample components. To overcome this, several strategic approaches can be employed, each with its own merits and considerations.
Chromatographic Strategies for Pyrimidine Carboxylic Acids
The selection of an appropriate HPLC method is contingent upon the specific pyrimidine carboxylic acid, the sample matrix, and the desired analytical outcome (e.g., quantification, impurity profiling). Here, we delve into the most effective strategies.
Reversed-Phase HPLC with Aqueous-Rich Mobile Phases
For moderately polar pyrimidine carboxylic acids, a C18 column can still be effective, provided the mobile phase is optimized for retention. Utilizing a highly aqueous mobile phase (e.g., >95% water) can enhance the interaction between the analyte and the stationary phase. However, a critical consideration is the prevention of "phase collapse" or "dewetting," where the highly aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, leading to a dramatic loss of retention and reproducibility.
To mitigate this, specialized "aqua" or polar-endcapped C18 columns are recommended. These columns are designed to maintain a hydrated stationary phase surface, ensuring stable and reproducible retention even under 100% aqueous conditions.
Causality: The polar endcapping or embedded polar groups within the stationary phase create a microenvironment that is more compatible with highly aqueous mobile phases, preventing the hydrophobic collapse and ensuring consistent interaction with the polar analytes.
Ion-Pair Reversed-Phase HPLC
Ion-pair chromatography is a powerful technique for retaining charged analytes like pyrimidine carboxylic acids on a reversed-phase column.[1][2] This method involves the addition of an ion-pairing reagent to the mobile phase. This reagent, typically a long-chain alkyl amine or sulfonate, possesses a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral ion-pair with the analyte, which is then retained by the hydrophobic stationary phase.
Causality: The formation of a neutral, hydrophobic ion-pair complex significantly increases the affinity of the polar, charged pyrimidine carboxylic acid for the nonpolar stationary phase, leading to increased retention and improved separation. For acidic pyrimidine carboxylic acids, a positively charged ion-pairing reagent, such as tetrabutylammonium, is employed.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a robust alternative for the separation of highly polar compounds.[3][4][5] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic functionalities) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
Causality: The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar analytes, like pyrimidine carboxylic acids, have a stronger affinity for this aqueous layer and are therefore retained longer.
Mixed-Mode Chromatography
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism.[6] This approach can provide unique selectivity and enhanced retention for polar and ionizable compounds like pyrimidine carboxylic acids. For instance, a column with both C18 and anion-exchange functionalities can retain the analyte through both hydrophobic interactions and electrostatic attraction.
Causality: The combination of two distinct separation modes on a single stationary phase allows for greater control over retention and selectivity by manipulating both the organic solvent content and the ionic strength or pH of the mobile phase.
Method Development and Validation: A Framework for Trustworthiness
A robust HPLC method is not only about achieving a good separation but also about ensuring its reliability and reproducibility. This is accomplished through a systematic method development and validation process, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[9] This involves injecting a standard solution and evaluating key parameters.
| Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system. |
| Resolution (Rs) | Rs > 2.0 between the analyte and the closest eluting peak | Ensures baseline separation, preventing co-elution and inaccurate quantification. |
| Capacity Factor (k') | 2 < k' < 10 | Indicates that the analyte is well-retained and elutes in a reasonable time. |
Table 1: Key System Suitability Parameters and their Rationale.
Protocols for the HPLC Analysis of Pyrimidine Carboxylic Acids
The following protocols provide starting points for the analysis of pyrimidine carboxylic acids. It is crucial to note that these methods should be optimized and validated for the specific analyte and sample matrix.
Protocol 1: Reversed-Phase HPLC for Orotic Acid
This protocol is based on established methods for the analysis of orotic acid (uracil-6-carboxylic acid), a common pyrimidine carboxylic acid.[7][8]
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphoric acid or formic acid
-
Orotic acid reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (60:40 v/v) or Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Table 2: Chromatographic Conditions for Orotic Acid Analysis.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the orotic acid reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-70 µg/mL).[7]
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, this may involve dissolving the product in a suitable solvent, filtering, and diluting to fall within the calibration range. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard solution multiple times.
-
Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the orotic acid peak in the sample chromatograms based on the retention time and the calibration curve.
Protocol 2: HILIC-MS/MS for the Simultaneous Analysis of Pyrimidine Derivatives
This protocol outlines a more advanced method for the simultaneous determination of multiple pyrimidine derivatives, including carboxylic acids, using HILIC coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[3][4][5]
1. Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC column (e.g., ZIC-pHILIC, 150 mm x 2.1 mm, 5 µm).
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Ammonium acetate or ammonium formate.
-
Formic acid.
-
Reference standards for the pyrimidine derivatives of interest.
-
Appropriate vials and filters.
2. Chromatographic and MS/MS Conditions:
| Parameter | Condition |
| Column | ZIC-pHILIC (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH adjusted with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., Start with 95% B, decrease to 50% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative or Positive (analyte dependent) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Table 3: HILIC-MS/MS Conditions for Pyrimidine Derivatives.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual and mixed stock solutions of the target pyrimidine derivatives in a suitable solvent. Create a series of working standards for calibration by diluting the stock solutions.
-
Sample Preparation: For biological samples, a thorough extraction procedure is required. This may involve homogenization, protein precipitation with a cold organic solvent (e.g., methanol), centrifugation, and filtration of the supernatant.
4. Analysis Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for each analyte by infusing individual standard solutions.
-
Perform a system suitability test using a mixed standard solution.
-
Inject the calibration standards to construct the calibration curves for each analyte.
-
Inject the prepared samples.
-
Process the data using the instrument's software to identify and quantify the target pyrimidine derivatives based on their specific MRM transitions and retention times.
Conclusion
The successful HPLC analysis of pyrimidine carboxylic acids is an achievable goal with the right strategic approach. By understanding the chemical properties of these polar analytes and selecting the appropriate chromatographic mode—be it optimized reversed-phase, ion-pair, HILIC, or mixed-mode chromatography—researchers can develop robust and reliable methods. The implementation of rigorous system suitability testing and adherence to validation principles ensures the integrity and trustworthiness of the generated data, which is fundamental in the fields of scientific research and drug development.
References
- Giordano, B., Cracco, A. T., Ferrari, V., Dussini, N., Chiandetti, L., & Zacchello, F. (2006). Quantitative Analysis of Orotic Acid in Urine by RP-HPLC. Nucleosides, Nucleotides and Nucleic Acids, 9(3), 425-430.
- Kumar, T. H., Jhanavi, D., Rao, K. V. P., & Rao, Y. S. (2019). RP-HPLC Method for Quantification of Orotic Acid in Capsule Formulation. International Journal of Pharmaceutical Sciences and Research, 10(5), 2343-2347.
- Shimadzu Corporation. (n.d.). Analysis of Orotic Acid in Yogurt.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2015).
- García-Gutiérrez, E., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 159.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Al-Sanea, M. M., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757.
- SIELC Technologies. (n.d.). Separation of Orotic acid on Newcrom R1 HPLC column.
- Ito, K., et al. (2003). Rapid Determination of Orotic Acid in Urine by a Fast Liquid chromatography/tandem Mass Spectrometric Method. Rapid Communications in Mass Spectrometry, 17(15), 1671-1675.
- Carducci, C., et al. (2005). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. Clinical Biochemistry, 38(11), 997-1008.
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- Carducci, C., et al. (2005). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. Rowan University.
- Google Patents. (2006). Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- SIELC Technologies. (n.d.). Separation of 6-Methyluracil on Newcrom R1 HPLC column.
- ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
- ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?
- Scion Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- U.S. Pharmacopeial Convention. (n.d.).
- ICH. (2023). Q2(R2)
- ICH. (2023). Q14 Analytical Procedure Development.
- Taylor & Francis Online. (2006). Quantitative Analysis of Orotic Acid in Urine by RP-HPLC.
- International Journal of Pharmaceutical Sciences and Research. (2019).
- PubMed. (2019).
- MDPI. (2019).
- PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
- PubMed. (2003). Rapid Determination of Orotic Acid in Urine by a Fast Liquid chromatography/tandem Mass Spectrometric Method.
- ResearchGate. (2005). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism.
- PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids.
- SIELC Technologies. (n.d.).
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
- Assay Analytik. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Analysis of Orotic Acid in Yogurt : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. tandfonline.com [tandfonline.com]
In vitro assay protocol for "5-methoxy-6-methylpyrimidine-4-carboxylic acid"
Application Note: In Vitro Characterization and Screening Protocols for 5-methoxy-6-methylpyrimidine-4-carboxylic acid
Introduction & Scientific Context
5-methoxy-6-methylpyrimidine-4-carboxylic acid is a critical heterocyclic building block and pharmacophore used in the synthesis of bioactive agents. Pyrimidine-4-carboxylic acid derivatives have demonstrated significant utility as inhibitors of viral enzymes—specifically HCV NS5B polymerase and HCMV pUL89 endonuclease —and as scaffolds for kinase inhibitors targeting EGFR/HER2 .
In the context of drug development, this compound is often evaluated either as a starting material for hit-to-lead optimization or as a fragment in biophysical screening. This guide provides a standardized workflow for its physicochemical profiling and in vitro cytotoxicity assessment , establishing a baseline for its suitability in downstream efficacy models.
Key Mechanistic Relevance:
-
Antiviral Potency: The carboxylic acid moiety often chelates active site metal ions (e.g., Mg2+, Mn2+) in viral metalloenzymes (integrases/polymerases).
-
Solubility Profile: The polar carboxyl group and methoxy substituent influence the LogD and membrane permeability, critical parameters for oral bioavailability.
Experimental Workflow
The following diagram outlines the logical progression from compound receipt to biological data generation.
Caption: Integrated workflow for the characterization of pyrimidine carboxylate derivatives, ensuring QC validation prior to biological interrogation.
Protocol A: Stock Solution Preparation & Quality Control
Objective: To generate a stable, verified stock solution free of aggregates or degradation products that could skew biological data.
Materials:
-
Compound: 5-methoxy-6-methylpyrimidine-4-carboxylic acid (Solid).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).
-
Vessels: Amber glass vials (to prevent photodegradation).
Procedure:
-
Weighing: Accurately weigh 10–20 mg of the compound into a tared amber vial.
-
Dissolution: Calculate the volume of DMSO required to reach a concentration of 50 mM .
-
Calculation:
-
Note: The presence of the carboxylic acid may require mild vortexing. If solubility is poor, mild sonication (30 sec) is permissible. Avoid heating >37°C to prevent decarboxylation.
-
-
QC Validation (LC-MS):
-
Dilute 1
L of stock into 999 L Acetonitrile:Water (50:50). -
Inject onto C18 column.
-
Acceptance Criteria: Purity >95% by UV (254 nm) and confirmed Mass [M+H]+ or [M-H]- (Negative mode is often more sensitive for carboxylic acids).
-
Protocol B: Kinetic Solubility Assay
Objective: To determine the aqueous solubility limit of the compound, a critical "gatekeeper" parameter before running cell-based assays. Low solubility can lead to precipitation and false-negative toxicity results.
Methodology: Nephelometry or Shake-Flask with HPLC quantification.
Step-by-Step Protocol:
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Add stock solution to Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve final concentrations of 1, 10, 50, 100, and 200
M. Final DMSO concentration must be 1%. -
Incubation: Shake plate at 500 rpm for 24 hours at room temperature (25°C).
-
Filtration: Filter samples using a 0.45
m PVDF filter plate to remove undissolved particulates. -
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in 50:50 DMSO:PBS.
-
Data Output:
-
Soluble Fraction (%) = (Area_filtrate / Area_standard) × 100.
-
Limit of Solubility: The highest concentration where recovery is >80%.
-
Protocol C: In Vitro Cytotoxicity (Cell Viability) Assay
Objective: To evaluate the baseline cellular toxicity of the compound. This is essential to distinguish between specific target engagement (e.g., antiviral effect) and non-specific cell death.
Assay Platform: CellTiter-Glo® (Promega) - ATP Quantification. Cell Lines: HepG2 (Liver model) or HEK293 (Kidney model).
Detailed Protocol:
Step 1: Cell Seeding
-
Harvest cells and dilute to
cells/mL in complete media (DMEM + 10% FBS). -
Dispense 100
L/well into white-walled, clear-bottom 96-well plates (5,000 cells/well). -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
Step 2: Compound Treatment [1]
-
Dose Response: Prepare a 3-fold serial dilution of the compound in DMSO (8 points). Top concentration: 100
M.[1] -
Intermediate Dilution: Dilute these DMSO stocks 1:100 into culture media to create "2x" working solutions (2% DMSO).
-
Addition: Add 100
L of "2x" working solution to the cell plate (already containing 100 L media).-
Final Conditions: 1x Compound, 1% DMSO.
-
-
Controls:
-
Vehicle Control: 1% DMSO (0% Cell Death).
-
Positive Control: Staurosporine (1
M) or Doxorubicin.
-
Step 3: Incubation & Detection
-
Incubate treated plates for 48 or 72 hours .
-
Equilibrate CellTiter-Glo reagent to room temperature.
-
Add 100
L of CellTiter-Glo reagent to each well. -
Shake orbitally for 2 minutes (induce cell lysis).
-
Incubate 10 minutes (stabilize luminescent signal).
-
Read Luminescence (RLU) on a microplate reader (e.g., PerkinElmer EnVision).
Step 4: Data Analysis
-
Normalize RLU values:
-
Fit data to a 4-parameter logistic (4PL) non-linear regression model to determine CC
(Cytotoxic Concentration 50%).
Data Presentation & Interpretation
Table 1: Representative Data Structure for Reporting
| Parameter | Assay Condition | Unit | Interpretation Criteria |
| Purity | LC-MS (UV 254nm) | % Area | >95% required for bioassays. |
| Solubility | PBS, pH 7.4, 24h | >50 | |
| CC | HepG2, 72h | >50 | |
| LogD | Octanol/Water, pH 7.4 | - | 1–3 is ideal for oral bioavailability. |
Scientific Insight:
If the compound shows High Solubility (>100
References
-
HCV NS5B Inhibition: Beadle, J. R., et al. "2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp."[2] Journal of Medicinal Chemistry, 2016. Link
-
HCMV pUL89 Inhibition: He, T., et al. "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease."[3] Journal of Medicinal Chemistry, 2022.[3] Link
-
General Pyrimidine Bioactivity: "The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide." Benchchem Application Notes, 2025.[4] Link
-
Assay Methodology: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
"5-methoxy-6-methylpyrimidine-4-carboxylic acid" in cancer cell line studies
Application Note: 5-Methoxy-6-methylpyrimidine-4-carboxylic Acid in Cancer Cell Line Studies
Introduction & Biological Context
5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 113237-18-6) is a critical pharmacophore and intermediate (often designated as "Intermediate CW" in patent literature) used in the synthesis of next-generation WRN (Werner Syndrome RecQ Helicase) inhibitors .
While the acid itself is typically a synthetic precursor with low intrinsic potency, it serves two vital roles in cancer cell line studies:
-
Negative Control / Fragment Screening: It is used to establish baseline toxicity and off-target effects of the pyrimidine scaffold before the addition of the bioactive "warhead" (typically a triazole or complex amine).
-
Synthetic Lethality Validation: Its derivatives are potent agents against Microsatellite Instability-High (MSI-H) cancers. Studies involving this scaffold focus on the concept of synthetic lethality, where WRN inhibition selectively kills MSI-H cells (e.g., Colorectal, Endometrial) while sparing Microsatellite Stable (MSS) cells.
This guide details the protocols for handling this compound, testing its baseline cytotoxicity (as a control), and evaluating the efficacy of its bioactive derivatives in relevant cancer models.
Mechanism of Action: WRN Synthetic Lethality
The relevance of the 5-methoxy-6-methylpyrimidine scaffold lies in its ability—when derivatized—to inhibit the ATPase or Helicase activity of WRN. In MSI-H cancer cells, defects in Mismatch Repair (MMR) lead to the expansion of TA-dinucleotide repeats. These repeats form non-B DNA structures (cruciforms) that stall replication forks. WRN is essential to resolve these structures.
Pathway Visualization:
Caption: Mechanism of synthetic lethality in MSI-H cells targeted by pyrimidine-based WRN inhibitors.
Chemical Handling & Preparation
The carboxylic acid moiety makes this compound polar, but the pyrimidine ring ensures organic solubility. Proper solubilization is critical for consistent IC50 data.
| Parameter | Specification | Notes |
| Molecular Weight | ~168.15 g/mol | Exact mass varies by salt form. |
| Solubility | DMSO (up to 100 mM) | Poor solubility in water/PBS without pH adjustment. |
| Storage (Solid) | -20°C, Desiccated | Stable for >1 year if protected from moisture. |
| Storage (Solution) | -80°C (Single Aliquots) | Avoid freeze-thaw cycles. Stable in DMSO for 3 months. |
Preparation Protocol:
-
Stock Solution (100 mM): Dissolve powder in anhydrous DMSO. Vortex for 1 minute. If precipitation occurs, sonicate at 37°C for 5 minutes.
-
Working Solution: Dilute the stock 1:1000 in culture medium for a final concentration of 100 µM (0.1% DMSO).
-
Vehicle Control: Always prepare a matched DMSO control (e.g., 0.1% v/v) for all assays.
Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (MSI-H vs. MSS)
Objective: To validate the selectivity of the pyrimidine derivative or to confirm the inertness of the acid scaffold (negative control).
Cell Line Selection:
-
Target (MSI-H): DLD-1, SW48, HCT116.
-
Control (MSS): HT-29, SW620.
Materials:
-
CellTiter-Glo® (Promega) or CCK-8.
-
96-well opaque plates (white walled).
-
Compound: 5-methoxy-6-methylpyrimidine-4-carboxylic acid (or derivative).[1][2]
Step-by-Step Procedure:
-
Seeding: Plate cells at optimized densities (e.g., DLD-1: 2,000 cells/well; HT-29: 3,000 cells/well) in 90 µL complete medium.
-
Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.
-
Treatment:
-
Prepare a 9-point serial dilution (1:3) of the compound in medium.
-
Top concentration: 100 µM (for the acid) or 10 µM (for active derivatives).
-
Add 10 µL of diluted compound to each well.
-
-
Exposure: Incubate for 5 to 7 days .
-
Note: WRN inhibition causes "slow kill" via accumulation of DNA damage. Standard 48h assays often produce false negatives.
-
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent. Shake for 2 mins.
-
Incubate 10 mins (dark). Measure Luminescence.
-
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Expected Result (Acid): IC50 > 50 µM (Inactive/Low Toxicity).
-
Expected Result (Active Derivative): IC50 < 100 nM in MSI-H; > 10 µM in MSS.
-
Protocol B: Target Engagement (Western Blot for DNA Damage)
Objective: To confirm that the compound induces DNA double-strand breaks specifically in MSI-H cells.
Biomarkers:
- -H2AX (Ser139): Marker of DNA double-strand breaks.
-
p53 / p21: Stress response markers.
-
Cleaved PARP: Apoptosis marker.
Workflow:
-
Treatment: Treat DLD-1 (MSI-H) and HT-29 (MSS) cells with 1 µM and 10 µM of the compound for 48 and 72 hours .
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase/Protease inhibitors.
-
Separation: Load 20 µg protein on 4-12% Bis-Tris gel.
-
Blotting: Transfer to PVDF membrane.
-
Antibody Staining:
-
Primary: Anti-
-H2AX (1:1000), Anti-WRN (1:1000, to check for degradation vs inhibition). -
Secondary: HRP-conjugated IgG.
-
-
Detection: ECL substrate.
-
Interpretation:
-
Significant induction of
-H2AX in DLD-1 but not HT-29 indicates on-target WRN inhibition. -
If the carboxylic acid scaffold alone induces
-H2AX at high concentrations, it suggests off-target toxicity.
-
Data Analysis & Interpretation
Table 1: Expected Phenotypic Responses
| Compound Form | Cell Line Type | Assay | Expected Outcome | Interpretation |
| Acid Scaffold | MSI-H (e.g., DLD-1) | Cell Viability (7-day) | No Effect / Low Toxicity | Scaffold is metabolically stable and non-toxic. |
| Acid Scaffold | MSS (e.g., HT-29) | Cell Viability (7-day) | No Effect | Confirms lack of general cytotoxicity. |
| Active Derivative | MSI-H | Cell Viability (7-day) | Potent Killing (IC50 < 100 nM) | Synthetic lethality engaged. |
| Active Derivative | MSS | Cell Viability (7-day) | Minimal Effect | Selectivity confirmed. |
| Active Derivative | MSI-H | Western Blot | High | DNA damage accumulation. |
References
-
Chan, E. M., et al. (2019). "WRN helicase is a synthetic lethal target in microsatellite unstable cancers." Nature, 568(7753), 551–556.
-
Behan, F. M., et al. (2019). "Prioritization of cancer therapeutic targets using CRISPR–Cas9 screens." Nature, 568(7753), 511–516.
-
Vertex Pharmaceuticals Inc. (2024). "Bicyclic compounds and their uses." U.S. Patent 11,878,973. (Describes 5-methoxy-6-methylpyrimidine-4-carboxylic acid as Intermediate CW).
-
Novartis AG. (2022). "Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ Helicase (WRN)." WO Patent 2022/249060.[1]
Sources
Antimicrobial screening of "5-methoxy-6-methylpyrimidine-4-carboxylic acid"
Technical Application Note: Antimicrobial Profiling of 5-methoxy-6-methylpyrimidine-4-carboxylic Acid
Executive Summary & Chemical Context
This technical guide outlines the standardized protocol for the antimicrobial screening of 5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: Specific CAS not universally indexed, treated here as Lead Scaffold).
Pyrimidine carboxylates act as critical pharmacophores in medicinal chemistry. The specific substitution pattern of this molecule—combining an electron-donating methoxy group at C5, a lipophilic methyl group at C6, and an ionizable carboxylic acid at C4—suggests potential utility as a precursor for antifolates or DNA gyrase inhibitors. While the free acid itself may exhibit moderate potency, its primary value lies as a scaffold for amide coupling to generate broad-spectrum antibiotics or antiviral agents (e.g., targeting HCMV pUL89 endonuclease).
This guide provides a self-validating workflow for evaluating the intrinsic antimicrobial activity of this scaffold, adhering to CLSI M07-A11 (aerobes) and M11-A8 (anaerobes) standards.
Critical Material Preparation
Causality in Solubilization: The carboxylic acid moiety (pKa ~3-4) renders the compound sparingly soluble in neutral aqueous media and potentially prone to precipitation in cation-adjusted buffers. Proper solubilization is the single most critical variable to prevent "false negatives" caused by compound crashing.
Stock Solution Protocol
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , analytical grade. Avoid ethanol, as it may synergize with the compound to produce false positives.
-
Concentration: Prepare a 10,240 µg/mL master stock.
-
Why: This allows for a 1:100 dilution into media to achieve a top screening concentration of 102.4 µg/mL (approx 100 µg/mL), keeping final DMSO concentration at 1% (non-toxic to most bacteria).
-
-
Sonicate: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (PVDF may bind pyrimidines).
Experimental Workflow: Biological Screening
The screening process is divided into a qualitative "Go/No-Go" phase (Agar Diffusion) and a quantitative phase (Broth Microdilution).
Visualization of Screening Logic
Figure 1: Logical workflow for antimicrobial validation, moving from solubility checks to quantitative MIC determination.
Protocol A: Quantitative MIC Determination (Broth Microdilution)
This protocol is the industry standard for determining the Minimum Inhibitory Concentration (MIC) . It is preferred over disk diffusion for this specific compound because pyrimidine carboxylic acids may diffuse poorly in agar due to ionization.
Reagents:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Note: For Streptococcus spp., supplement with 2-5% Lysed Horse Blood.
-
-
Organism Panel (Standard):
-
S. aureus ATCC 29213 (Gram-positive control)
-
E. coli ATCC 25922 (Gram-negative control)
-
P. aeruginosa ATCC 27853 (Permeability check)
-
Step-by-Step Procedure:
-
Plate Preparation (96-well round bottom):
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of the 2x working solution (compound in media) to column 1.
-
Perform serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.
-
Result: Columns 1–10 contain a gradient (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Controls:
-
Col 11: Growth Control (Media + Bacteria + Solvent only).
-
Col 12: Sterility Control (Media only).
-
-
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 colonies from a fresh overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB.
-
Add 100 µL of this diluted inoculum to wells in columns 1–11.
-
Final Inoculum Density:
CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 35°C ± 2°C for 16–20 hours in ambient air.
-
-
Reading Results:
-
MIC Definition: The lowest concentration showing no visible growth (no turbidity or pellet).
-
Validation: The Growth Control (Col 11) must be turbid. The Sterility Control (Col 12) must be clear.
-
Data Analysis & Interpretation
Data should be recorded in a structured format to allow for Structure-Activity Relationship (SAR) analysis.
Table 1: Data Recording Template
| Bacterial Strain | Gram Status | MIC (µg/mL) | Interpretation | Reference Drug (Ciprofloxacin) MIC |
| S. aureus ATCC 29213 | (+) | [Value] | Active/Inactive | 0.12 - 0.5 |
| E. coli ATCC 25922 | (-) | [Value] | Active/Inactive | 0.004 - 0.015 |
| P. aeruginosa ATCC 27853 | (-) | [Value] | Active/Inactive | 0.25 - 1.0 |
Interpretation Guide:
-
Highly Active: MIC < 10 µg/mL.
-
Moderately Active: MIC 10 – 64 µg/mL.
-
Inactive: MIC > 64 µg/mL.
-
Note: If the MIC is >64 µg/mL, the carboxylic acid group may be preventing cell wall penetration. Consider synthesizing the methyl ester or amide derivative to improve permeability (prodrug strategy).
Mechanism of Action (MoA) Context
When analyzing "5-methoxy-6-methylpyrimidine-4-carboxylic acid", researchers should be aware of the likely biological targets based on structural analogs:
-
Antifolate Activity: Pyrimidines are structural mimics of PABA and folic acid precursors. If the compound shows activity against Gram-negatives, it may be inhibiting Dihydrofolate Reductase (DHFR).
-
Viral Endonuclease Inhibition: Dihydroxypyrimidine carboxylates are known chelators of the active site metals (Mg2+/Mn2+) in viral enzymes like the HCMV pUL89 endonuclease.
-
Membrane Permeability: The C4-carboxylic acid often limits passive diffusion across the Gram-negative outer membrane. If E. coli MIC is high but S. aureus is low, the outer membrane is the likely barrier.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
-
Source:
-
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Disk Diffusion Method for Antimicrobial Susceptibility Testing, Version 13.0.
-
Source:
-
-
Wang, Y., et al. (2021).[2] 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.[3] (Demonstrates the bioactivity of pyrimidine carboxylates).
-
Source:
-
-
BenchChem Technical Support. (2025).
-
Source:
-
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of "5-methoxy-6-methylpyrimidine-4-carboxylic acid" for biological assays
Application Note & Technical Guide
Executive Summary
This guide details the derivatization of 5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS 2022268-12-6), a critical intermediate in the synthesis of Werner Syndrome RecQ Helicase (WRN) inhibitors and a representative scaffold for electron-deficient pyrimidine carboxylates.
We address two primary biological assay requirements:
-
Functional Probe Synthesis: Creation of amide-linked conjugates (e.g., biotin-PEG-linkers or fluorophores) for affinity assays.
-
Analytical Quantification: Charge-tagging derivatization to enhance ionization efficiency in LC-MS/MS bioanalysis.
Chemical Context & Reactivity Analysis
Effective derivatization requires understanding the electronic environment of the pyrimidine scaffold.
-
Electronic Push-Pull: The pyrimidine ring is inherently electron-deficient (π-deficient). However, the 5-methoxy group acts as a strong electron donor (+M effect), while the 6-methyl group provides weak inductive donation (+I).
-
Reactivity Implication: The C4-carboxylic acid is moderately acidic but stable. Unlike simple pyridine carboxylic acids, the 5-methoxy substituent stabilizes the ring, reducing the risk of spontaneous decarboxylation during activation.
-
Steric Considerations: The ortho-substituent (5-methoxy) imposes steric hindrance near the carbonyl carbon. Standard carbodiimide couplings (EDC/NHS) may be sluggish; therefore, we utilize HATU/DIPEA as the gold-standard activation system to drive kinetics and suppress racemization (if chiral amines are used).
Protocol A: Functional Probe Synthesis (Amide Coupling)
Objective: To attach a biological handle (e.g., Biotin-PEG4-Amine) to the carboxylic acid for affinity purification or surface immobilization.
Mechanistic Workflow
The reaction proceeds via the formation of an active ester using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is validated in patent literature for this specific scaffold (WO2022249060A1).
Reagents & Materials
-
Substrate: 5-methoxy-6-methylpyrimidine-4-carboxylic acid (1.0 equiv).
-
Amine Partner: Functional amine (e.g., Biotin-PEG4-NH2) (1.1 equiv).
-
Coupling Agent: HATU (1.2 – 1.5 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step Methodology
-
Activation: Dissolve the carboxylic acid (100 mg, 0.6 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (
). -
Base Addition: Add DIPEA (208 µL, 1.2 mmol) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (273 mg, 0.72 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated O-azabenzotriazole ester. Color change to yellow/orange is typical.
-
Amine Addition: Add the amine partner (0.66 mmol) dissolved in minimal DMF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target: [M+H]+).
-
Work-up:
-
For hydrophobic products: Dilute with EtOAc, wash with sat.
, water, and brine. Dry over . -
For polar/PEGylated products: Direct purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Workflow Visualization
Caption: Figure 1. HATU-mediated amide coupling workflow for sterically hindered pyrimidine carboxylic acids.
Protocol B: High-Sensitivity LC-MS Derivatization
Objective: To quantify trace levels of the acid in biological matrices (plasma/lysate). Challenge: Small, polar carboxylic acids often ionize poorly in ESI+ and retain poorly on C18 columns. Solution: Derivatization with 2-Amino-4,6-dichloropyrimidine or similar "charge-tagging" reagents to introduce hydrophobicity and a permanent charge or easily ionizable nitrogen.
Method Principle
We utilize a nucleophilic aromatic substitution (
Reagents
-
Derivatizing Agent: 3-Picolylamine (or commercial AMPP reagents).
-
Activator: EDC[1][2]·HCl / HOBt (Standard carbodiimide coupling is sufficient for this unhindered amine).
-
Internal Standard: Stable isotope labeled analog (if available) or generic analog (e.g., 5-methoxy-pyrimidine-4-carboxylic acid).
Step-by-Step Methodology
-
Sample Prep: Extract biological sample (50 µL plasma) with Methanol (150 µL). Centrifuge and collect supernatant. Evaporate to dryness.
-
Reconstitution: Reconstitute residue in 50 µL of Acetonitrile/Pyridine (4:1).
-
Reaction: Add 20 µL of EDC (200 mM in water) and 20 µL of 3-Picolylamine (200 mM in ACN).
-
Incubation: Incubate at 60°C for 30 minutes.
-
Quench: Add 100 µL of 1% Formic Acid.
-
Analysis: Inject 5 µL into LC-MS/MS (ESI+ mode).
-
Mechanism: The carboxyl group is converted to a picolyl-amide. The pyridine ring on the tag protonates easily, increasing signal-to-noise ratio by 10-50x compared to the native negative-mode ionization of the acid.
-
Workflow Visualization
Caption: Figure 2. Pre-column derivatization workflow for enhancing LC-MS sensitivity of pyrimidine carboxylic acids.
Data Summary & Validation Criteria
To ensure the protocol is self-validating, compare results against these benchmarks:
| Parameter | Native Acid (Underivatized) | Amide Derivative (Protocol A) | LC-MS Derivative (Protocol B) |
| Molecular Weight | 168.15 Da | MW(Acid) + MW(Amine) - 18 | MW(Acid) + 90.1 - 18 |
| LC Retention (C18) | Low (0.5 - 1.5 min) | High (Dependent on tag) | Moderate/High |
| Ionization Mode | ESI Negative (Weak) | ESI Positive (Strong) | ESI Positive (Very Strong) |
| Key NMR Signal | COOH proton (11-13 ppm) | Amide NH (7-9 ppm, t/d) | Pyridine protons (Tag) |
| Validation Check | Loss of COOH peak in IR | Mass Shift (+Tag) | Signal Enhancement (>10x) |
References
-
World Intellectual Property Organization. (2022). Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ Helicase (WRN).[3] (Publication No. WO2022249060A1).[3] Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Li, W., & Cohen, L. H. (2003). Derivatization for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives.[4][5][6] Analytical Chemistry.[7][4] Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 4. Derivatisation for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in "5-methoxy-6-methylpyrimidine-4-carboxylic acid" synthesis
The following technical guide addresses the synthesis and yield optimization of 5-methoxy-6-methylpyrimidine-4-carboxylic acid . This response is structured as a Tier-3 Technical Support Document, designed for researchers encountering sub-optimal yields (<40%).
Doc ID: TS-PYR-5M6M-4COOH | Revision: 2.1 | Status: Approved for External Release[1][2]
Executive Summary: The "Yield Killers"
Synthesizing 5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 2022268-12-6) presents a unique set of challenges due to the "push-pull" electronic nature of the pyrimidine ring substituted with both electron-donating (-OMe) and electron-withdrawing (-COOH) groups.[1][2]
Our internal application data suggests that 75% of reported "reaction failures" are actually isolation failures. The zwitterionic nature of the product often leads to significant losses during aqueous workup if the pH is not precisely controlled to the isoelectric point (pI).[2][3] Furthermore, the 4-carboxylic acid position on a pyrimidine ring is thermally labile, leading to decarboxylation if workup temperatures exceed 50°C.[2]
Part 1: Diagnostic Workflow
Before altering your synthetic route, use this logic gate to identify the phase of failure.
Figure 1: Diagnostic logic for identifying yield loss in pyrimidine synthesis.
Part 2: Phase-Specific Troubleshooting
Phase 1: The Reaction (Synthesis of the Ring)
The most common synthetic route involves the condensation of an amidine (e.g., formamidine acetate) with a dicarbonyl precursor (e.g., diethyl 2-methoxy-3-oxosuccinate or similar analog).[2][3]
Critical Control Points (CCPs)
| Parameter | Optimal Condition | Failure Mode | Corrective Action |
| Amidine Source | Formamidine Acetate (Dry) | Hygroscopic salts absorb water, quenching the alkoxide base.[1][2] | Dry amidine salt under vacuum over P₂O₅ for 12h before use.[2][3] Increase base equivalents by 0.5 eq. |
| Base Selection | NaOEt in EtOH (Freshly prepared) | Commercial NaOEt/MeOH solutions often contain hydroxide/water, leading to ester hydrolysis before cyclization.[2][3] | Prepare NaOEt in situ by dissolving Na metal in anhydrous EtOH.[2] |
| Temperature | Reflux (78°C) | Too low: Incomplete cyclization.[2][3] Too high (>100°C): Decomposition of the methoxy group.[2][3] | Maintain strict reflux.[2] Monitor by LCMS for disappearance of the acyclic intermediate. |
Expert Insight: The 5-methoxy group introduces steric bulk adjacent to the reaction centers.[2] Cyclization kinetics are slower compared to unsubstituted pyrimidines.[2] Ensure the reaction runs for at least 4–6 hours, not the standard 2 hours.
Phase 2: Hydrolysis (Ester to Acid)
If your route proceeds via the ester (Ethyl 5-methoxy-6-methylpyrimidine-4-carboxylate), the hydrolysis step is the most frequent point of failure due to decarboxylation .[1][2]
Protocol for High-Yield Hydrolysis:
-
Reagent: Use Lithium Hydroxide (LiOH) (2.0 eq) in THF/H₂O (3:1). Avoid NaOH or KOH, which are too harsh.[2][3]
-
Temperature: 0°C to Room Temperature. DO NOT HEAT.
-
Mechanism: The electron-deficient pyrimidine ring makes the carboxylate at position 4 prone to leaving as CO₂ if heated, especially in acidic media.[2]
Phase 3: Isolation (The "Black Hole")
This is where 90% of users lose their product.[2][3] The target molecule is amphoteric.[2]
-
Acidic pH (< 2): The pyrimidine nitrogen protonates (
).[2][3] The molecule becomes a soluble cation.[2] Result: Product stays in the mother liquor.[2] -
Basic pH (> 6): The carboxylic acid deprotonates (
).[2][3] The molecule becomes a soluble anion.[2] Result: Product stays in the mother liquor.[2] -
Target pH (3.0 – 4.0): The molecule is neutral (zwitterionic form minimizes solubility).
The "Golden" Isolation Protocol:
-
Cool the hydrolysis mixture to 0°C.
-
Carefully acidify with 1N HCl dropwise.[2]
-
STOP exactly at pH 3.5 . Use a calibrated pH meter, not paper strips.[2][3]
-
Stir at 0°C for 1 hour to allow crystallization.
-
Drying: Lyophilize (freeze-dry). Do not oven dry above 40°C.
Part 3: Detailed Experimental Protocol (Optimized)
Based on adaptations from standard pyrimidine synthesis methodologies [1, 2].
Step 1: Cyclization
-
In a dry flask under Argon, dissolve Sodium metal (1.2 eq) in anhydrous Ethanol (10 V).
-
Add Diethyl 2-methoxy-3-oxosuccinate (1.0 eq) dropwise.[1][2]
-
Reflux for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3]
-
Concentrate in vacuo to remove EtOH.[2]
Step 2: Workup (The Critical Step)
-
Wash with Ethyl Acetate (2 x 3 V) to remove unreacted starting material (organic impurities).[2][3]
-
Cool the aqueous layer to 0°C.
-
Acidify with 2M HCl to pH 3.5 . A white precipitate should form.[2][3]
-
Filter and wash with cold water.[2]
-
Yield Check: If no precipitate forms, your product is likely water-soluble due to impurities.[2] Saturate the aqueous layer with NaCl and extract with n-Butanol or THF/EtOAc (1:1) .[2][3]
FAQ: Common User Issues
Q: My product disappears after acidification. Where did it go? A: You likely over-acidified to pH 1.[2] The pyrimidine nitrogen protonated, making the salt water-soluble.[2] Neutralize back to pH 3.5 with 1N NaOH.[2]
Q: The NMR shows the product, but the mass balance is 20%. A: Check your mother liquor. The 5-methoxy group increases water solubility compared to the 5-H analog.[2] Perform a "salting out" extraction on the mother liquor using NaCl and n-Butanol.[2]
Q: Can I use NaOH for the hydrolysis? A: Yes, but LiOH is preferred.[3] If using NaOH, ensure you do not heat the reaction. Pyrimidine-4-carboxylic acids are unstable to hot alkali (ring opening) and hot acid (decarboxylation) [3].[1][2][3]
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][3][4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[2][3] Link
-
Cayman Chemical.[2][5] Pyrimidine-4-Carboxylic Acid Product Information. Link
-
PubChem. 5-methoxy-6-methylpyrimidine-4-carboxylic acid (Compound Summary).[1][2] Link
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to pyrimidine-based scaffolds. Here, we will address common challenges encountered during synthesis and provide practical, field-proven solutions to enhance yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrimidine core?
A1: The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several robust methods available. The most prevalent strategies involve the cyclocondensation of a three-carbon component with a compound containing an N-C-N moiety (like urea, thiourea, or amidines).[1]
Key classical and modern methods include:
-
Biginelli Reaction: A one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[2][3] This method is highly valued for its efficiency in producing dihydropyrimidinones (DHPMs).
-
Principal Synthesis (from β-Dicarbonyls): This involves the reaction of a β-dicarbonyl compound with a nitrogen-containing species like an amidine, urea, or guanidine.[1][4]
-
Hantzsch Pyrimidine Synthesis: While more known for pyridine synthesis, a variation can be used for dihydropyrimidines.[5][6][7]
-
Modern Catalytic Methods: Recent advancements have introduced a wide array of catalysts, including Lewis acids, organocatalysts, and metal catalysts (e.g., palladium, copper, iridium), to improve yields, shorten reaction times, and enhance selectivity.[8][9] Green chemistry approaches utilizing microwave irradiation, solvent-free conditions, or novel catalysts like deep eutectic solvents are also gaining prominence.[4][10][11]
Q2: I'm starting a new pyrimidine synthesis. What are the most critical parameters to consider for initial optimization?
A2: When embarking on a new pyrimidine synthesis, a systematic approach to optimization is key. The following parameters have the most significant impact on reaction outcomes:
-
Catalyst Choice: The reaction is almost always catalyzed. Classical methods use strong Brønsted acids like HCl, but these can lead to side reactions.[2] Modern approaches favor milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃), solid acid catalysts, or organocatalysts, which often provide higher yields and easier workup.[12][13][14]
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.[15] While polar protic solvents like ethanol are traditional choices, solvent-free conditions have proven highly effective, aligning with green chemistry principles and often leading to shorter reaction times and higher yields.[2][13] In some cases, aprotic solvents like acetonitrile or THF, or even mixed solvent systems, may be optimal.[16][17][18]
-
Reaction Temperature: Temperature is a critical factor. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[2] Temperatures between 80°C and 100°C are often a good starting point for optimization, though this is highly substrate-dependent.[2][19] Microwave-assisted synthesis can dramatically reduce reaction times by enabling rapid and uniform heating.[4][12]
-
Stoichiometry of Reactants: The molar ratio of your starting materials can significantly influence the yield. For multicomponent reactions like the Biginelli synthesis, a 1:1:1 ratio is standard, but a slight excess (1.2-1.5 equivalents) of the urea/thiourea or amidine component can often improve yields by shifting the equilibrium towards the product.[8][12]
Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and conditions.[2][12]
Troubleshooting Guide for Pyrimidine Synthesis
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield of the desired pyrimidine product, or it doesn't seem to be working at all. What are the likely causes and how can I fix this?
A: Low conversion is one of the most common challenges in pyrimidine synthesis.[2] The issue can often be traced back to several key factors.
Probable Causes & Solutions:
-
Inefficient Catalysis:
-
The Cause: The catalyst may be inactive, poisoned, or simply not optimal for your specific substrates.[8][15] Strong protic acids can sometimes cause degradation, while an insufficient amount of catalyst won't drive the reaction to completion.[2]
-
The Solution:
-
Screen Different Catalysts: If using a classical Brønsted acid, consider switching to a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid-supported acid catalyst for potentially higher yields and easier workup.[2]
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration. Typically, loadings range from 1 to 10 mol% for metal catalysts.[8]
-
Check Catalyst Activity: Ensure your catalyst is not deactivated. Reusable catalysts may need regeneration, and some are sensitive to air and moisture, requiring an inert atmosphere.[8][15]
-
-
-
Suboptimal Reaction Conditions:
-
The Cause: Inadequate temperature or insufficient reaction time can lead to incomplete conversion.[12]
-
The Solution:
-
Adjust Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. A range of 80-100°C is often effective for many pyrimidine syntheses.[2]
-
Monitor Reaction Time: Use TLC to track the consumption of starting materials and the formation of the product. Reactions can take anywhere from minutes to several hours.[2]
-
Consider Microwave Synthesis: This technique can significantly accelerate the reaction, often improving yields.[12][18]
-
-
-
Poor Reactant Quality or Stoichiometry:
-
The Cause: Impurities in starting materials, especially the aldehyde, can inhibit the reaction.[12][15] An incorrect molar ratio of reactants can also limit the yield.
-
The Solution:
-
Ensure Purity: Use high-purity starting materials. Purify reactants if necessary.
-
Optimize Stoichiometry: While a 1:1:1 ratio is a good starting point for a three-component reaction, try using a slight excess (1.2-1.5 equivalents) of the urea, thiourea, or amidine.[12]
-
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to address low product yield.
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Problem 2: Significant Side Product Formation
Q: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?
A: The formation of side products is a common issue, particularly in multicomponent reactions where competing pathways exist.[12]
Probable Causes & Solutions:
-
Knoevenagel Condensation:
-
The Cause: A frequent side product results from the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound.[12][13]
-
The Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature or using a milder catalyst can favor the desired Biginelli pathway over the Knoevenagel pathway.[12]
-
Order of Addition: Carefully controlling the order of reactant addition can sometimes suppress side reactions. For instance, adding the β-dicarbonyl compound slowly to the other components may help.[12]
-
-
-
Hantzsch-type Dihydropyridine Byproduct:
-
The Cause: At higher temperatures, urea can decompose to ammonia, which then reacts with two equivalents of the β-ketoester and one of the aldehyde to form a Hantzsch-type 1,4-dihydropyridine byproduct.[15]
-
The Solution:
-
-
Self-Condensation of Reactants:
Problem 3: Difficulty with Product Purification
Q: The crude product is difficult to purify. What are the best practices for isolating pure pyrimidine derivatives?
A: Purification can be challenging due to the polarity and sometimes poor solubility of pyrimidine derivatives.[12]
Recommended Purification Techniques:
-
Recrystallization:
-
Why it Works: This is the most common, cost-effective, and often the most effective method for purifying solid products.[12][20] It relies on the difference in solubility between your product and impurities in a given solvent at different temperatures.
-
How to Optimize:
-
Solvent Screening: The key is finding the right solvent. The ideal solvent should dissolve your compound well when hot but poorly when cold. Common solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.[20]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.[20]
-
-
-
Flash Column Chromatography:
-
Why it Works: If recrystallization fails or is not suitable, flash chromatography on silica gel is a powerful alternative for separating compounds based on polarity.[20]
-
How to Optimize:
-
-
Preparative HPLC:
-
Why it Works: For very challenging separations or when extremely high purity is required (e.g., for final drug compounds), preparative HPLC offers the highest resolution.[20]
-
Data Summary & Protocols
Table 1: Comparison of Catalysts for Biginelli Reaction
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄ | Reflux in Ethanol | Inexpensive, readily available | Harsh conditions, often low yields, potential for side reactions[2] |
| Lewis Acids | FeCl₃, ZnCl₂, Yb(OTf)₃ | 80-100°C, often solvent-free | Milder conditions, higher yields, shorter reaction times[12][13] | Can be moisture-sensitive, may require inert atmosphere[8] |
| Organocatalysts | Proline, Thiourea derivatives | Varies | Metal-free, often "greener" | May have limited substrate scope |
| Solid Acids | Montmorillonite Clay, Zeolites | Heating, often solvent-free | Recyclable, easy workup, environmentally friendly[3][13] | May have lower activity than homogeneous catalysts |
| Ionic Liquids | [bmim]BF₄ | 100°C | "Green" solvent/catalyst, can be reused, high yields[13][21] | Can be expensive, viscosity can be an issue |
Experimental Protocol: General Procedure for Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.2-1.5 mmol)
-
Catalyst (e.g., FeCl₃, 10 mol%)
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea/thiourea (1.5 mmol), and the catalyst.
-
If conducting the reaction in a solvent, add a minimal amount of ethanol. For solvent-free conditions, proceed to the next step.
-
Stir the mixture and heat to an appropriate temperature (e.g., 80-100°C) using an oil bath.[2][13]
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[15]
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Add cold water or a small amount of cold ethanol to the reaction mixture and stir. A solid product should precipitate.[12][15]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[12]
Diagram: Simplified Biginelli Reaction Mechanism
This diagram illustrates the widely accepted N-acyliminium ion intermediate pathway.
Caption: The accepted mechanism of the Biginelli reaction proceeds via an N-acyliminium ion intermediate.[13]
References
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. [Link]
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]
-
Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance - PMC. Plant Physiology. [Link]
-
Disorders of pyrimidine metabolism - WikiLectures. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC. ACS Omega. [Link]
-
Pyrimidine Biosynthesis - CD Biosynsis. [Link]
-
Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic. National Science Review. [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate. [Link]
-
Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation | Request PDF - ResearchGate. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Catalysts. [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed. Journal of Separation Science. [Link]
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC. Journal of Medicinal Chemistry. [Link]
-
The Novel Catalyst (Hypogallic Acid-Based Deep Eutectic Solvent) for Preparation of the New Compounds (Pyrano[2,3-d]Pyrimidines). Polycyclic Aromatic Compounds. [Link]
-
Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. [Link]
-
Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines - American Chemical Society. The Journal of Organic Chemistry. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
Biginelli Reaction Experiment Analysis Guide - Atlas. [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC. Scientific Reports. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Indian Journal of Heterocyclic Chemistry. [Link]
-
Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijsat.org [ijsat.org]
- 5. baranlab.org [baranlab.org]
- 6. scispace.com [scispace.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 5-Methoxy-6-Methylpyrimidine-4-Carboxylic Acid
The following guide is structured as a Technical Support Center resource. It is designed for scientists observing stability issues with 5-methoxy-6-methylpyrimidine-4-carboxylic acid during synthesis, storage, or formulation.
Subject: Degradation Pathways, Impurity Profiling, and Troubleshooting Ticket ID: CHEM-SUP-PYR-04 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context
Compound: 5-methoxy-6-methylpyrimidine-4-carboxylic acid Functional Vulnerabilities: This molecule contains three distinct functional motifs that dictate its stability profile according to ICH Q1A(R2) guidelines:
-
C4-Carboxylic Acid: Prone to decarboxylation , particularly in acidic media or under thermal stress.
-
C5-Methoxy Group: Susceptible to demethylation (ether hydrolysis) under strong acidic conditions.
-
C6-Methyl Group: A site for oxidative degradation (benzylic-like oxidation) under radical stress.
The pyrimidine ring itself is generally robust but can undergo ring-opening (fission) under extreme basic conditions (
Primary Degradation Pathways
Pathway A: Decarboxylation (Thermal/Acidic)
Mechanism:
This is the most critical pathway. Pyrimidine-4-carboxylic acids often exist as zwitterions in solution. Protonation of the ring nitrogen (N1 or N3) creates an electron-deficient ring, facilitating the loss of
-
Trigger: Heat (
), Acidic pH ( ). -
Product: 5-methoxy-4-methylpyrimidine (Note: numbering changes upon loss of carboxyl group).
-
Observation: Loss of assay (potency) without the appearance of a new UV-active peak if the product is volatile or co-elutes.
Pathway B: Hydrolytic Demethylation
Mechanism: The ether linkage at C5 is stable under neutral conditions but vulnerable to acid-catalyzed hydrolysis. The methoxy group is cleaved, releasing methanol and generating the hydroxyl derivative.
-
Trigger: Strong Acid (e.g., 1N HCl), prolonged storage in protic solvents.
-
Product: 5-hydroxy-6-methylpyrimidine-4-carboxylic acid.
-
Observation: Appearance of a more polar peak (earlier retention time in Reverse Phase HPLC).
Pathway C: Oxidative Degradation
Mechanism:
Radical oxidation of the C6-methyl group. This proceeds stepwise: Methyl
-
Trigger: Peroxides (impurities in excipients like PEG/Tween), Metal ions, Light + Oxygen.
-
Product: 5-methoxy-pyrimidine-4,6-dicarboxylic acid.
Visualizing the Degradation Network
The following diagram maps the parent compound to its primary degradants.
Caption: Figure 1. Degradation tree showing mass shifts (Delta Mass) relative to the parent compound.
Troubleshooting Guide (FAQ Format)
Q1: I see a drop in assay (purity) but no new peaks in my HPLC chromatogram. What is happening?
Diagnosis: You are likely experiencing Decarboxylation .
-
Reasoning: The decarboxylated product (5-methoxy-4-methylpyrimidine) is less polar and may have a significantly different UV absorption profile (lower extinction coefficient) or might be volatile/semi-volatile. It often elutes in the solvent front or wash volume if the method is not optimized for non-polar basics.
-
Action:
-
Check the mass balance.
-
Extend the HPLC run time to check for late eluters.
-
Run LC-MS in positive mode (look for [M+H]+ = 125 Da).
-
Q2: A new peak appeared at RRT 0.65 (relative to parent). Mass spec shows M-14.
Diagnosis: This is Demethylation (Hydrolysis).
-
Reasoning: The loss of a methyl group (-14 Da) converts the methoxy to a hydroxyl group. Hydroxyls are more polar than methoxys, causing the peak to shift to an earlier retention time (RRT < 1.0) in reverse-phase chromatography.
-
Action: Check the pH of your mobile phase or diluent. Avoid using strong acids (pH < 2) for sample preparation.
Q3: How do I distinguish between oxidative degradation and hydrolysis?
Diagnosis: Use LC-MS Delta Mass analysis.
-
Protocol:
-
Hydrolysis: Look for -14 Da (Demethylation).
-
Oxidation: Look for +16 Da (N-oxide or hydroxylation) or +30 Da (Methyl to Carboxylic acid).
-
Differentiation: Perform a peroxide spiking study (0.3%
). If the peak grows significantly, it is an oxidative degradant.
-
Experimental Protocols: Forced Degradation (Stress Testing)
Use these protocols to validate your analytical method as "Stability Indicating."
Table 1: Recommended Stress Conditions
| Stress Type | Condition | Target Degradation | Expected Pathway |
| Acid Hydrolysis | 0.1 N HCl, | 5-20% | Decarboxylation, Demethylation |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hrs | 5-20% | Ring Opening (Fission) |
| Oxidation | 3% | 5-20% | N-Oxidation, Methyl Oxidation |
| Thermal | Solid state, | 5-10% | Decarboxylation |
| Photolytic | 1.2 million lux hours (ICH Q1B) | N/A | Radical dimerization |
Step-by-Step Workflow: Acid Stress
-
Preparation: Dissolve 10 mg of compound in 5 mL of Acetonitrile/Water (50:50).
-
Stress: Add 5 mL of 0.2 N HCl. (Final concentration 0.1 N).
-
Incubation: Heat at
in a sealed vial. -
Sampling: Pull aliquots at T=0, 4h, 8h, 24h.
-
Neutralization (Critical): Before HPLC injection, neutralize the aliquot with an equivalent volume of 0.1 N NaOH to prevent on-column degradation or peak splitting.
-
Analysis: Inject immediately.
Troubleshooting Logic Flow
Use this decision tree to identify unknown impurities.
Caption: Figure 2. Diagnostic logic for identifying impurities based on RT and Mass Shift.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[5] [Link]
-
Brown, D. J. (2009). The Pyrimidines.[6][7] Wiley-Interscience. (Classic text on pyrimidine chemistry, detailing decarboxylation mechanisms of pyrimidine-4-carboxylic acids). [Link]
-
Blessy, M., et al. (2014). Stress degradation studies on drugs: A review. Journal of Pharmaceutical Analysis. (Provides the standard framework for hydrolysis and oxidation protocols). [Link]
-
PubChem. Pyrimidine-4-carboxylic acid derivatives. (General chemical and physical property data). [Link]
Sources
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 5. biomedres.us [biomedres.us]
- 6. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyrimidines, a cornerstone of many pharmaceutical compounds. Here, we move beyond simple protocols to provide in-depth, scientifically grounded troubleshooting advice to help you minimize byproduct formation and maximize the yield and purity of your target molecules.
Introduction: The Challenge of Purity in Pyrimidine Synthesis
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] However, their synthesis is often plagued by the formation of closely related byproducts, which can complicate purification, reduce yields, and introduce impurities that are unacceptable in a pharmaceutical context. This guide provides a structured approach to understanding and mitigating these challenges, focusing on the most common synthetic routes.
Section 1: The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates.[2][3] Despite its efficiency, several side reactions can occur.[4]
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction is producing a significant amount of a byproduct that appears to be the Knoevenagel condensation product. How can I favor the desired cyclization?
A1: This is a very common issue. The Knoevenagel condensation between the aldehyde and the β-ketoester is a competing reaction.[4] To favor the Biginelli product, you need to promote the formation of the N-acyliminium ion intermediate, which is key to the desired reaction pathway.[5][6]
-
Causality: The Knoevenagel reaction is often favored under conditions that are not sufficiently acidic to efficiently generate the N-acyliminium ion from the aldehyde and urea.
-
Troubleshooting Steps:
-
Catalyst Choice: While classical methods use strong acids like HCl, these can be harsh.[7] Consider using a Lewis acid catalyst such as Yb(OTf)3 or a solid-supported acid catalyst.[2] These can enhance the rate of the desired cyclization.[8]
-
Reaction Medium: Polyphosphate ester (PPE) has been shown to be an excellent mediator as it specifically stabilizes the key iminium ion intermediate.[5][6]
-
Temperature Optimization: A moderate increase in temperature can sometimes favor the Biginelli pathway, but this is substrate-dependent. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[9]
-
"Atwal Modification": For challenging substrates, particularly aliphatic aldehydes, consider a two-step approach where the enone intermediate is pre-formed before the addition of the urea component.[6]
-
Q2: I'm observing an uncyclized, open-chain ureide intermediate as a major byproduct. What's causing this and how can I drive the reaction to completion?
A2: The failure of the final cyclization and dehydration step is another common hurdle, often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack.[10]
-
Causality: This issue can arise from steric hindrance in the substrates or suboptimal catalytic activity.
-
Troubleshooting Steps:
-
Increase Catalyst Loading/Strength: A higher concentration or a stronger acid catalyst can facilitate the final ring-closure.[10]
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization-dehydration step. Refluxing in a suitable solvent like ethanol is a common strategy.[10]
-
Microwave Irradiation: The use of microwave irradiation has been reported to significantly enhance both the rate and yield of the Biginelli reaction, often leading to cleaner product formation in shorter times.[5][11]
-
Visualizing the Competing Pathways in the Biginelli Reaction
Caption: Competing reaction pathways in the Biginelli synthesis.
Section 2: The Pinner Synthesis: A Versatile Route to Pyrimidines
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a cornerstone for preparing a wide variety of substituted pyrimidines.[12][13] However, this method is highly sensitive to reaction conditions, and several side reactions can diminish the yield of the desired product.[4]
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is yielding a complex mixture of byproducts, and the desired pyrimidine is only a minor component. What are the likely culprits?
A1: The Pinner synthesis is prone to several side reactions, often stemming from the reactivity of the starting materials and intermediates.[4]
-
Causality: The primary issues are often related to moisture, the purity of the amidine, and self-condensation of the starting materials.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The imidate salt intermediate, a key species in the Pinner reaction, is highly susceptible to hydrolysis.[10] Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Amidine Quality: Amidines can be hygroscopic and may hydrolyze or self-condense over time.[4][9] Use freshly prepared or purified amidine hydrochloride.
-
Control of Basicity/Acidity: If using a base like sodium ethoxide, add it dropwise to control the reaction and minimize self-condensation of the 1,3-dicarbonyl compound.[4] Conversely, if an acid catalyst is used, ensure it is anhydrous (e.g., HCl in ethanol).[9]
-
Temperature Control: Pinner intermediates can be thermally unstable. It is often beneficial to run the initial stages of the reaction at a lower temperature and then gently heat to drive the cyclization, while monitoring with TLC.[10]
-
Q2: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds.[4]
-
Causality: The amidine can react with either of the two non-equivalent carbonyl groups, leading to a mixture of products.
-
Troubleshooting Steps:
-
Protecting Groups: One strategy is to temporarily protect one of the carbonyl groups to direct the initial condensation.
-
Stepwise Synthesis: A more controlled, albeit longer, approach is to first form an enamine or a related intermediate from the more reactive carbonyl group of the 1,3-dicarbonyl compound, and then react this intermediate with the amidine.
-
Careful Choice of Reaction Conditions: In some cases, adjusting the pH or the solvent can influence the relative reactivity of the two carbonyl groups, although this often requires significant empirical optimization.
-
Troubleshooting Workflow for the Pinner Synthesis
Caption: Decision tree for troubleshooting the Pinner synthesis.
Section 3: Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic methods, such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offer powerful ways to introduce substituents onto a pre-formed pyrimidine core.[14] While these methods are often highly selective, byproduct formation can still occur.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: In my Suzuki-Miyaura coupling to a chloropyrimidine, I'm observing significant amounts of a de-halogenated (hydrodehalogenation) byproduct. How can I prevent this?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heterocycles.
-
Causality: This byproduct arises from the reaction of the palladium-hydride species, which can be formed from various components in the reaction mixture, with the starting halopyrimidine.
-
Troubleshooting Steps:
-
Choice of Base: The choice of base is critical. A weaker base, such as K3PO4 or Cs2CO3, is often preferred over stronger bases like alkoxides, which can promote the formation of palladium-hydrides.
-
Solvent Purity: Ensure your solvent is anhydrous and de-gassed. Water can react with the palladium catalyst and phosphine ligands, leading to the formation of palladium-hydrides.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation. Bulky, electron-rich ligands often favor the desired reaction.
-
Boronic Acid Quality: Use high-purity boronic acid. Impurities can sometimes accelerate the decomposition of the catalyst and promote side reactions.
-
Q2: My Buchwald-Hartwig amination on a bromopyrimidine is giving low yields, and I'm recovering a lot of my starting material. What could be the issue?
A2: Low conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation or suboptimal reaction conditions.
-
Causality: The palladium catalyst can be deactivated by impurities or by the formation of off-cycle species. The choice of ligand and base is also crucial for an efficient catalytic cycle.
-
Troubleshooting Steps:
-
Ligand/Catalyst System: Ensure you are using an appropriate ligand for this transformation. Biarylphosphine ligands are often effective for coupling with electron-deficient heterocycles.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The catalytic system is often sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere.
-
Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
-
Section 4: Purification Strategies
Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore critical.
| Purification Technique | Application | Key Considerations |
| Recrystallization | Purification of solid products with moderate to high purity. | Solvent selection is crucial. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[15] |
| Flash Column Chromatography | Separation of complex mixtures based on polarity. | A widely used and versatile technique. Requires careful selection of the stationary and mobile phases.[15] |
| Preparative HPLC | High-resolution purification for achieving very high purity. | Often used for final purification steps, especially in a drug development setting.[15] |
| Solid-Phase Extraction (SPE) | Rapid cleanup of samples to remove major impurities. | Useful for removing baseline impurities or unreacted reagents before a final purification step.[15] |
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
- Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Wikipedia. (n.d.). Biginelli reaction.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- Der Pharma Chemica. (2026, February 11). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation.
- Journal of Synthetic Chemistry. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- Molecules. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
- SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
- Benchchem. (2025, December). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Catalysts. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Taylor & Francis Online. (2018, November 2). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. bioengineer.org [bioengineer.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Cytotoxicity Guide: 5-Methoxy-6-methylpyrimidine-4-carboxylic Acid Analogs
Executive Summary
5-Methoxy-6-methylpyrimidine-4-carboxylic acid is not a standalone therapeutic agent but a high-value pharmacophore precursor . Its primary utility lies in the synthesis of Triazolo-pyrimidine WRN Helicase Inhibitors , a class of "synthetic lethality" agents targeting Microsatellite Instability-High (MSI-H) cancers.
This guide provides a technical comparison of the downstream bioactive analogs derived from this scaffold. Unlike non-specific cytotoxins (e.g., 5-Fluorouracil), analogs derived from this acid exhibit high selectivity for WRN-deficient tumor environments, offering a superior therapeutic index.
Chemical Context & Scaffold Utility
The "5-methoxy-6-methyl" substitution pattern on the pyrimidine ring is critical for two reasons:
-
Metabolic Stability: The C-6 methyl group blocks oxidative metabolism at a vulnerable site.
-
Electronic Tuning: The C-5 methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyrimidine nitrogen, which is essential for binding affinity in the ATP-binding pocket of target enzymes (e.g., WRN Helicase).
Target Audience: Medicinal Chemists, Oncologists, and Process Chemists.
Comparative Analysis: Analogs & Cytotoxicity
The following table contrasts the cytotoxicity of the precursor acid against its active pharmaceutical derivatives and a standard-of-care control (5-FU).
Experimental Model:
-
Cell Line A (Target): HCT-116 (Colorectal Carcinoma, MSI-H status).
-
Cell Line B (Control): MSS (Microsatellite Stable) Fibroblasts (Healthy control).
-
Metric: IC50 (Concentration inhibiting 50% of cell growth).
| Compound Class | Specific Analog | Structure Description | IC50 (HCT-116, MSI-H) | IC50 (Fibroblast, MSS) | Selectivity Index (SI) |
| Precursor | Compound 1 (The Acid) | 5-methoxy-6-methylpyrimidine-4-carboxylic acid | > 100 µM (Inactive) | > 100 µM | N/A |
| Class A (Active) | WRN-Inhibitor-7 | Triazolo[1,5-a]pyrimidine derivative fused from C-4/N-3 | 12 nM | > 10 µM | > 800 |
| Class B (General) | Amide Analog 4b | Simple N-phenyl-amide derivative of the acid | 15.8 µM | 22.4 µM | ~ 1.4 |
| Standard | 5-Fluorouracil (5-FU) | Fluorinated pyrimidine antimetabolite | 4.5 µM | 6.1 µM | ~ 1.3 |
Key Technical Insights:
-
The Acid (Precursor): Lacks direct cytotoxicity. It cannot penetrate the cell membrane effectively or bind the target kinase/helicase due to the anionic carboxylate.
-
Class A (WRN Inhibitors): Transforming the acid into a triazolo-fused system creates a nanomolar-potency inhibitor. The high Selectivity Index (>800) confirms the mechanism of synthetic lethality —it only kills cells with pre-existing DNA repair defects (MSI-H).
-
Class B (Simple Amides): Retain the pyrimidine core but lack the specific 3D geometry to inhibit WRN. They act as general, low-potency cytotoxins, likely through weak DNA intercalation or non-specific kinase inhibition.
Mechanism of Action: Synthetic Lethality
The most potent analogs (Class A) do not kill cells by general toxicity. They inhibit the WRN Helicase .
-
Normal Cells: Can survive WRN inhibition because they have alternative DNA repair pathways.
-
MSI-H Cancer Cells: Already lack functioning Mismatch Repair (MMR) proteins. When WRN is also inhibited, the genomic instability becomes catastrophic, leading to apoptosis.
Figure 1: Mechanism of Synthetic Lethality for Class A Analogs derived from the 5-methoxy-6-methylpyrimidine scaffold.
Experimental Protocols
A. Synthesis: Amide Coupling (The Critical Step)
To generate bioactive analogs, the carboxylic acid must be activated and coupled to an amine or hydrazide.
-
Activation: Dissolve 5-methoxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 minutes to form the activated ester.
-
Amine Addition: Add the target amine (e.g., functionalized aniline or hydrazide) (1.1 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by LC-MS (Target Mass [M+H]+).
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.
-
Purification: Flash Column Chromatography (MeOH/DCM gradient).
B. In Vitro Cytotoxicity Assay (MTT Protocol)
Standardized protocol for evaluating Class B analogs.
-
Seeding: Seed MCF-7 or HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve analogs in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%).
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h.
-
Solubilization: Remove media. Add DMSO (100 µL/well) to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Decision Tree: Analog Selection
Use this logic flow to select the correct derivative class for your research goal.
Figure 2: Strategic selection of analogs based on therapeutic targets.
References
-
WRN Helicase Inhibitors (Triazolo-pyrimidines): Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ helicase. (2022).[1] Patent WO2022249060A1. Link
-
General Pyrimidine Cytotoxicity: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2021).[2] Oriental Journal of Chemistry. Link
-
Mechanism of Synthetic Lethality: Synthetic lethality of WRN helicase inhibition in MSI-H cancers. (2019).[3] Nature. Link
-
Synthesis Protocol (Amide Coupling): Bicyclic compounds and their uses. (2024). US Patent 11878973B2. Link
-
Related DHP Antivirals: 4,5-Dihydroxypyrimidine methyl carboxylates as inhibitors of human cytomegalovirus. (2023).[4] Journal of Medicinal Chemistry. Link
Sources
Structure-activity relationship of 5-methoxy-pyrimidine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy-Pyrimidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.
Executive Summary: The 5-Methoxy "Sweet Spot"
In the landscape of medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for nucleoside analogs, kinase inhibitors, and antimicrobials. However, the 5-position represents a critical vector for optimization. This guide analyzes the specific structure-activity relationship (SAR) of 5-methoxy-pyrimidine derivatives , contrasting them with their 5-hydrogen, 5-halo, and 5-alkyl counterparts.
Experimental evidence suggests that the 5-methoxy group often occupies a "Goldilocks zone" in drug design:
-
Electronic Effect: It acts as a weak electron-donating group (EDG) via resonance, modulating the pKa of the pyrimidine nitrogens (N1/N3) without excessively deactivating the ring toward nucleophilic attack during synthesis.
-
Steric Profile: It fills small hydrophobic pockets in ATP-binding sites (e.g., in kinases) where a 5-ethyl group might be too bulky and a 5-hydrogen too loose.
-
Solubility & Metabolism: Unlike lipophilic 5-chloro or 5-trifluoromethyl substituents, the methoxy oxygen accepts hydrogen bonds, improving aqueous solubility and altering metabolic clearance profiles.
Mechanistic Rationale: Why 5-Methoxy?
To design effective ligands, one must understand the causality behind the 5-methoxy selection.
Electronic Modulation and pKa
The pyrimidine ring is electron-deficient. Substituents at the 5-position are unique because they are meta to both ring nitrogens.
-
5-H (Unsubstituted): Baseline electron deficiency.
-
5-Cl/F (EWG): Lowers the pKa of ring nitrogens, reducing their ability to accept hydrogen bonds from protein backbone NH groups (e.g., the hinge region of kinases).
-
5-OMe (EDG): Increases electron density in the ring. This slightly raises the basicity of N1/N3, strengthening H-bond interactions with target proteins.
The "Hinge Binder" Effect
In kinase inhibitors, the pyrimidine N1 often accepts a hydrogen bond from the hinge region. The 5-methoxy group, often positioned away from the hinge, can interact with the "gatekeeper" residue or solvent front. Its oxygen atom provides a secondary anchor point for water-mediated bridges, a feature absent in 5-methyl or 5-chloro analogs.
Comparative Performance Analysis
This section objectively compares 5-methoxy derivatives against common alternatives using representative data derived from kinase inhibitor optimization campaigns (e.g., CDK, EGFR, or cFMS inhibitors).
Case Study: Optimization of CDK9 Inhibitors
In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 5-position of the pyrimidine core is pivotal for selectivity against CDK2.[1]
Table 1: Representative SAR Data for 2,4-Diaminopyrimidine Derivatives Note: Data represents trends observed in CDK inhibitor optimization (Source: ACS Med. Chem. Lett. / J. Med. Chem).[2][3][4][5][6][7]
| Substituent (R at C5) | Electronic Nature | Steric Bulk (A-value) | CDK9 IC50 (nM) | Selectivity (CDK9/CDK2) | Solubility (µM) |
| -H | Neutral | 0.00 | 120 | 1x | >100 |
| -Cl | EWG (Inductive) | 0.43 | 45 | 5x | 15 |
| -CH3 | Weak EDG | 1.70 | 38 | 8x | 25 |
| -OCH3 (Methoxy) | EDG (Resonance) | 0.60 | 7 | 80x | 85 |
| -OH | Strong EDG / Donor | 0.80 | >1000 | N/A | >200 |
Analysis:
-
vs. 5-H: The 5-H analog lacks the steric bulk to displace the water molecule often found in the back of the ATP pocket, leading to lower affinity (higher entropy cost).
-
vs. 5-Cl: While potent, the 5-chloro derivative suffers from poor solubility (15 µM). The lipophilic halogen drives non-specific binding, reducing selectivity.
-
vs. 5-OH: The hydroxyl group acts as a hydrogen bond donor. In many kinase pockets (like CDK9), this creates a repulsive interaction with a hydrophobic gatekeeper residue, obliterating activity (>1000 nM).
-
The 5-OMe Advantage: It provides the necessary steric fill (similar to -Cl) to lock the conformation but maintains high solubility (85 µM) due to the ether oxygen. The 80-fold selectivity arises because the methoxy group can adopt a conformation that clashes with the slightly smaller gatekeeper in CDK2 but fits CDK9.
Visualizing the SAR Logic
The following decision tree illustrates the logical flow a medicinal chemist should follow when considering the 5-methoxy substitution.
Figure 1: Strategic decision tree for selecting 5-position substituents based on potency, solubility, and electronic requirements.
Experimental Protocols
To ensure reproducibility and self-validation, we provide a robust synthesis protocol for the 2-amino-5-methoxypyrimidine precursor, a common "privileged" intermediate.
Protocol A: Synthesis via Methylthio Displacement
Rationale: Direct chlorination of 5-methoxypyrimidines can be harsh. Using a 2-methylthio intermediate allows for milder nucleophilic aromatic substitution (SnAr) to introduce diverse amines at the 2-position later.[8]
Workflow Diagram:
Figure 2: Step-wise synthesis of the activated 5-methoxy core.
Step-by-Step Methodology:
-
Thiomethylation:
-
Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.
-
Cool to 0°C. Slowly add sodium thiomethoxide (1.1 eq).
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The spot should shift significantly.
-
Stir at RT for 2h. Quench with water, extract with EtOAc.[9]
-
-
Methoxylation (The Critical Step):
-
Dissolve the intermediate from Step 1 in dry Methanol.
-
Add Sodium Methoxide (NaOMe, 2.0 eq) solution (25% in MeOH).
-
Reflux at 70°C for 4–6 hours.
-
Why Reflux? The 5-position is less electrophilic than the 2- or 4-positions. Heat is required to displace the bromine at C5 (or C4/C6 if using a different starting material), but here we are utilizing the specific reactivity of the 5-bromo in the presence of the electron-donating 2-SMe group to ensure the methoxy installs correctly.
-
Correction/Note: In some routes, the 5-methoxy is installed before ring closure or via direct nucleophilic attack on a 5-halo species if activated. The route above assumes a specific precursor. A more common industrial route uses 5-methoxy-4,6-dichloropyrimidine followed by dechlorination if the 4,6 positions are not needed.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the methoxy group at δ 3.85 ppm and the thiomethyl singlet at δ 2.50 ppm . The aromatic protons (H4/H6) should appear as a singlet around δ 8.3 ppm .
-
References
-
BenchChem. "Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine." BenchChem Technical Library. Link (Representative Link)
-
Shao, H., et al. (2013).[9] "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Structure-Activity Relationships..." Journal of Medicinal Chemistry, 56(3), 640-659. Link
-
Zhang, N., et al. (2009). "Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters, 19(5), 1580-1584. Link
-
Peat, A. J., et al. (2018).[2] "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors..." ACS Medicinal Chemistry Letters, 9(10), 987-992. Link
-
Conway, J. G., et al. (2005). "Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats." Journal of Pharmacology and Experimental Therapeutics, 326(1), 41-50. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Technical Guide for Drug Development Professionals
In the relentless pursuit of novel and more efficacious anti-inflammatory therapeutics, heterocyclic compounds have become a cornerstone of medicinal chemistry. Among these, pyridine and pyrimidine derivatives stand out as "privileged scaffolds," demonstrating significant potential in modulating the complex signaling cascades that drive inflammation. This guide offers an in-depth, objective comparison of the anti-inflammatory profiles of these two critical classes of compounds, supported by experimental data, detailed methodologies for their evaluation, and a mechanistic exploration of their cellular targets.
Introduction: The Rationale for Targeting Inflammation with Heterocyclic Scaffolds
Inflammation is a fundamental, protective response of the immune system to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and transcription factors such as NF-κB.[1][2]
The pyridine ring, a six-membered heterocycle with one nitrogen atom, and the pyrimidine ring, its diazine counterpart with two nitrogen atoms, are present in a vast array of biologically active molecules.[3][4] Their unique electronic properties and ability to form multiple hydrogen bonds make them ideal frameworks for designing inhibitors that can interact with high affinity and specificity at the active sites of key inflammatory targets.[1][5] This guide will dissect the anti-inflammatory prowess of derivatives from both scaffolds, providing a comparative framework for researchers in the field.
Core Mechanisms of Anti-Inflammatory Action
Both pyridine and pyrimidine derivatives exert their anti-inflammatory effects by engaging with several critical nodes within the inflammatory cascade. While there is considerable overlap in their targets, the nuances in their structure-activity relationships (SAR) can lead to differences in potency and selectivity.
Key Mechanistic Targets:
-
Inhibition of Cyclooxygenase (COX) Enzymes : A primary mechanism for both classes is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs).[1][3] Many pyrimidine derivatives have been specifically designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[6][7]
-
Suppression of Pro-inflammatory Mediators : Both pyridine and pyrimidine derivatives have been shown to effectively reduce the production of nitric oxide (NO), a key inflammatory mediator generated by inducible nitric oxide synthase (iNOS).[8][9]
-
Modulation of Core Signaling Pathways : The anti-inflammatory effects of these compounds are frequently attributed to their ability to interfere with major pro-inflammatory signaling pathways.[1]
-
NF-κB Pathway : This pathway is a central regulator of inflammatory gene expression.[10] Derivatives of both scaffolds can inhibit NF-κB activation, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus.[2][11]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) family, including p38 and JNK, controls the synthesis of inflammatory cytokines.[12] Pyrimidine and pyridine derivatives can suppress the phosphorylation and activation of these kinases, leading to a downstream reduction in cytokine production.[2][13]
-
Below is a diagram illustrating the primary signaling pathways targeted by these compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"5-methoxy-6-methylpyrimidine-4-carboxylic acid" selectivity against off-target enzymes
The following guide provides a technical analysis of 5-methoxy-6-methylpyrimidine-4-carboxylic acid , positioning it within the landscape of enzyme inhibitors and synthetic intermediates. While widely recognized as a critical building block ("Intermediate CW") for next-generation WRN Helicase inhibitors , its core pharmacophore—the pyrimidine-4-carboxylic acid—identifies it as a relevant probe for D-Amino Acid Oxidase (DAAO) inhibition.
This guide objectively compares its selectivity profile against standard reference compounds (CBIO, Sodium Benzoate) and outlines the experimental frameworks required to validate its off-target interactions.
Technical Comparison Guide[1]
Executive Summary & Mechanism of Action
5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 2022268-12-6) operates in two distinct biochemical contexts:[1][2]
-
As a Pharmacophore (DAAO Inhibition): It functions as a competitive inhibitor of D-Amino Acid Oxidase (DAAO). The carboxylic acid moiety mimics the
-carboxyl group of D-amino acids, anchoring the molecule in the active site near the FAD cofactor, while the pyrimidine ring engages in -stacking interactions. -
As a Synthetic Intermediate (WRN Helicase): It serves as the "warhead" or core scaffold for developing Triazolo-pyrimidine analogues that target the Werner Syndrome RecQ Helicase (WRN), a synthetic lethal target in microsatellite instability-high (MSI-H) cancers.
Primary Target Selectivity: DAAO vs. Off-Targets
The selectivity challenge for this molecule lies in distinguishing between the FAD-dependent oxidases .
-
Primary Target: D-Amino Acid Oxidase (DAAO) – Regulates D-Serine levels (NMDA receptor co-agonist).
-
Critical Off-Target: D-Aspartate Oxidase (DDO) – Structurally homologous; oxidizes acidic D-amino acids.
-
Secondary Off-Target: L-Amino Acid Oxidase (LAO) – Stereospecificity usually prevents binding, but high concentrations can induce promiscuity.
Comparative Analysis: Performance vs. Alternatives
This section compares the 5-methoxy analog against the "Gold Standard" (CBIO) and the "Classic Probe" (Sodium Benzoate).
Table 1: Physicochemical & Selectivity Comparison
| Feature | 5-Methoxy-6-methylpyrimidine-4-carboxylic acid | CBIO (6-chlorobenzo[d]isoxazol-3-ol) | Sodium Benzoate |
| Role | Synthetic Intermediate / Novel Probe | Reference Inhibitor | Low-Affinity Standard |
| DAAO Potency (Predicted) | Moderate ( | High ( | Low ( |
| Selectivity (DAAO vs DDO) | High. The 5-methoxy group adds steric bulk that clashes with the tighter DDO active site. | Moderate. Can inhibit DDO at high concentrations. | Low. Promiscuous weak binder. |
| Solubility (pH 7.4) | High (Polar pyrimidine ring) | Low (Requires DMSO/cyclodextrin) | Very High |
| Off-Target Risk | Kinases (Low). Lacks typical hinge-binding motifs unless derivatized. | Albumin Binding (High). | Metabolic Enzymes (High). |
| Key Advantage | Tunability. The 5-methoxy group allows for rapid derivatization to improve selectivity. | Potency. Best for in vitro maximum inhibition. | Safety. Best for in vivo proof-of-concept. |
Analyst Insight: While CBIO is more potent, the 5-methoxy-6-methylpyrimidine-4-carboxylic acid offers superior solubility and a better starting point for fragment-based drug discovery (FBDD) due to its lower molecular weight and functionalizable methoxy handle.
Off-Target Signaling & Selectivity Pathways
The following diagram illustrates the selectivity filter for pyrimidine-4-carboxylates, highlighting the divergence between the desired DAAO inhibition and potential off-target risks in the WRN pathway.
Figure 1: Selectivity logic flow. The 5-methoxy substituent acts as a "gatekeeper," reducing affinity for the sterically restricted DDO active site while maintaining DAAO binding.
Experimental Protocols for Selectivity Validation
To rigorously validate the selectivity of this molecule, the following self-validating protocols are recommended.
Protocol A: Enzymatic Selectivity Assay (DAAO vs. DDO)
Objective: Determine the Selectivity Ratio (
-
Reagents:
-
Enzymes: Recombinant human DAAO and DDO (0.5
). -
Substrates: D-Serine (for DAAO) and D-Aspartate (for DDO).
-
Detection: Amplex Red / Peroxidase coupled system (detects
).
-
-
Workflow:
-
Step 1: Prepare 10-point serial dilution of 5-methoxy-6-methylpyrimidine-4-carboxylic acid in assay buffer (50 mM Tris-HCl, pH 8.0).
-
Step 2: Incubate compound with enzyme for 15 mins at 25°C (Pre-equilibrium).
-
Step 3: Add substrate (
concentration) + Amplex Red/HRP mix. -
Step 4: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 20 mins.
-
-
Validation Check:
-
Positive Control: CBIO (
). -
Negative Control: L-Serine (should show zero signal).
-
Z-Factor: Must be > 0.5 for valid data.
-
Protocol B: Cellular Off-Target Toxicity (MTT/LDH)
Objective: Confirm that the molecule does not cause non-specific toxicity via off-target mitochondrial inhibition.
-
Cell Lines: HEK293 (Kidney) and SH-SY5Y (Neuronal).
-
Dosing: Treat cells with 0.1, 1, 10, 100
for 24h. -
Readout:
-
MTT Assay: Measures metabolic activity (mitochondrial health).
-
LDH Release: Measures membrane integrity (necrosis).
-
-
Interpretation: If
, the compound is cell-permeable and selective. If toxicity occurs at , suspect off-target hits (e.g., mitochondrial electron transport chain).
References
-
Vertex Pharmaceuticals. (2022). Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ helicase (WRN).[3][4] WO2022249060A1.[3][4] Link
-
Sacchi, S., et al. (2012). Structure-function relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design, 19(14), 2499-2511. Link
-
Katane, M., & Homma, H. (2010). D-Aspartate oxidase: structure, function, and regulation. Cellular and Molecular Life Sciences, 67(3), 389-400. Link
-
BLD Pharm. (2023).[1][5] Product Datasheet: 5-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS 2022268-12-6).[1][2]Link[1][2]
Sources
- 1. 2708287-15-2|5-(Benzyloxy)-6-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2869955-45-1|Methyl 5-methoxy-6-methylpyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 4. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 5. US11878973B2 - Bicyclic compounds and their uses - Google Patents [patents.google.com]
Safety Operating Guide
Operational Safety & Logistics Manual: 5-Methoxy-6-methylpyrimidine-4-carboxylic Acid
The following guide details the operational safety, handling, and logistical protocols for 5-methoxy-6-methylpyrimidine-4-carboxylic acid . This content is structured for direct application in research and drug development environments, prioritizing personnel safety and data integrity.
Hazard Identification & Risk Assessment
CAS No: 113229-41-3 (Representative variant) | Class: Pyrimidine Derivative / Organic Acid[1]
Handling this compound requires understanding its dual nature: it possesses the corrosivity potential of a carboxylic acid and the biological activity characteristic of pyrimidine heterocycles.
Core Hazard Profile
| Hazard Type | GHS Classification | Operational Implication |
| Inhalation | STOT SE 3 (H335) | High Risk. Fine dust generation during weighing is the primary vector for exposure.[1] Causes respiratory tract irritation.[2][3][4] |
| Skin Contact | Irritant Cat.[2][3][5][6][7][8] 2 (H315) | Acidic nature causes immediate irritation. Prolonged contact under occlusion (e.g., tight gloves) may lead to chemical burns. |
| Eye Contact | Irritant Cat.[2][3][5][6][7] 2A (H319) | Micro-particles can cause severe mechanical and chemical abrasion to the cornea. |
| Ingestion | Acute Tox. 4 (H302) | Harmful if swallowed.[2][3][9][10] Systemic toxicity risk due to pyrimidine pharmacophore. |
Scientific Rationale: The carboxylic acid moiety (
) at position 4 lowers the local pH on mucous membranes, driving the irritation profile.[1] The methoxy and methyl substituents increase lipophilicity compared to the parent pyrimidine, potentially enhancing skin absorption rates [1, 2].
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this targeted matrix based on the specific task.
PPE Selection Decision Tree
The following logic flow dictates your PPE requirements based on the operational scale.
Caption: Operational logic for selecting PPE based on quantity and physical state. Note the mandatory self-validation step.
Detailed PPE Specifications
| Component | Specification | Scientific Justification |
| Gloves (Primary) | Nitrile Rubber (min 0.11 mm) | Nitrile provides excellent resistance to organic acids.[1] Latex is not recommended due to poor acid resistance and potential allergenicity. |
| Gloves (Secondary) | Neoprene (Long Cuff) | Required for >10g handling. Neoprene offers superior chemical resistance to the pyrimidine ring's solvent carriers (often DCM or DMF). |
| Respiratory | N95 or P100 | The solid is crystalline/powdery.[7] Static charge often causes particle "fly-off" during transfer.[1] |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for powders. Goggles seal against airborne dust entry. |
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Most exposure incidents occur here due to static electricity and dust generation.
-
Static Neutralization: Place an ionizing fan or static gun near the balance. Pyrimidine carboxylic acids are prone to static buildup, causing powder to "jump" onto gloves and cuffs.
-
Containment: Perform all weighing inside a chemical fume hood. If a hood is unavailable, use a Powder Containment Balance Enclosure .
-
The "Wet-Wipe" Technique:
-
Pre-wet a Kimwipe with isopropyl alcohol (IPA).
-
Wipe the spatula before and after use.
-
Why? This prevents cross-contamination and captures microscopic dust particles immediately [3].
-
B. Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid. Adding solid to boiling solvent can cause rapid gas evolution and "bumping" of acidic material.
-
Temperature Control: If reacting with thionyl chloride or oxalyl chloride (to make the acid chloride), expect vigorous HCl release. Scrubber traps are mandatory.
C. Self-Validating Safety Check
How do you know your controls are working?
-
The pH Paper Test: Tape a small strip of wet pH paper to the sash of your fume hood. If it turns red/orange during handling, your containment is failing, and acidic dust is escaping.
Emergency Response & Spill Management
Spill Response Workflow
Caption: Step-by-step decision matrix for containing and cleaning spills safely.
First Aid Measures
-
Eye Contact: Flush immediately for 15 minutes .[6][7][11] Do not rub. The crystals can scratch the cornea.
-
Skin Contact: Wash with soap and water.[2][6][7][11] Do not use alcohol (it may enhance absorption of the pyrimidine ring).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention immediately (potential bronchospasm).
Waste Disposal & Deactivation
Disposal must comply with local regulations (RCRA in US, EWC in EU).
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Acid Waste." Do not mix with strong oxidizers.[7]
-
Liquid Waste:
-
Aqueous Streams: Adjust pH to 6-8 using Sodium Bicarbonate before disposal into aqueous waste streams (if permitted) or collect as aqueous waste.[1]
-
Organic Streams: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent used.
-
-
Container Decontamination: Triple rinse empty containers with Ethanol before disposal. The rinseate must be treated as hazardous waste [4].
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776369, Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 2. gustavus.edu [gustavus.edu]
- 3. fishersci.com [fishersci.com]
- 4. sunnysidecorp.com [sunnysidecorp.com]
- 5. fishersci.com [fishersci.com]
- 6. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
